Niacin
Description
Nicotinic acid is a pyridinemonocarboxylic acid that is pyridine in which the hydrogen at position 3 is replaced by a carboxy group. It has a role as an antidote, an antilipemic drug, a vasodilator agent, a metabolite, an EC 3.5.1.19 (nicotinamidase) inhibitor, an Escherichia coli metabolite, a mouse metabolite, a human urinary metabolite and a plant metabolite. It is a vitamin B3, a pyridinemonocarboxylic acid and a pyridine alkaloid. It is a conjugate acid of a nicotinate.
Niacin is a B vitamin used to treat vitamin deficiencies as well as hyperlipidemia, dyslipidemia, hypertriglyceridemia, and to reduce the risk of myocardial infarctions.
Nicotinic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
This compound is a Nicotinic Acid.
This compound, also known as nicotinic acid and vitamin B3, is a water soluble, essential B vitamin that, when given in high doses, is effective in lowering low density lipoprotein (LDL) cholesterol and raising high density lipoprotein (HDL) cholesterol, which makes this agent of unique value in the therapy of dyslipidemia. This compound can cause mild-to-moderate serum aminotransferase elevations and high doses and certain formulations of this compound have been linked to clinically apparent, acute liver injury which can be severe as well as fatal.
Nicotinic acid has been reported in Umbelopsis vinacea, Codonopsis pilosula, and other organisms with data available.
This compound is a water-soluble vitamin belonging to the vitamin B family, which occurs in many animal and plant tissues, with antihyperlipidemic activity. This compound is converted to its active form niacinamide, which is a component of the coenzymes nicotinamide adenine dinucleotide (NAD) and its phosphate form, NADP. These coenzymes play an important role in tissue respiration and in glycogen, lipid, amino acid, protein, and purine metabolism. Although the exact mechanism of action by which this compound lowers cholesterol is not fully understood, it may act by inhibiting the synthesis of very low density lipoproteins (VLDL), inhibiting the release of free fatty acids from adipose tissue, increasing lipoprotein lipase activity, and reducing the hepatic synthesis of VLDL-C and LDL-C.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 11 approved and 32 investigational indications.
Nicotinic acid, also known as this compound or vitamin B3, is a water-soluble vitamin whose derivatives such as NADH, NAD, NAD+, and NADP play essential roles in energy metabolism in the living cell and DNA repair. The designation vitamin B3 also includes the amide form, nicotinamide or niacinamide. Severe lack of this compound causes the deficiency disease pellagra, whereas a mild deficiency slows down the metabolism decreasing cold tolerance. The recommended daily allowance of this compound is 2-12 mg a day for children, 14 mg a day for women, 16 mg a day for men, and 18 mg a day for pregnant or breast-feeding women. It is found in various animal and plant tissues and has pellagra-curative, vasodilating, and antilipemic properties. The liver can synthesize this compound from the essential amino acid tryptophan (see below), but the synthesis is extremely slow and requires vitamin B6; 60 mg of tryptophan are required to make one milligram of this compound. Bacteria in the gut may also perform the conversion but are inefficient.
A water-soluble vitamin of the B complex occurring in various animal and plant tissues. It is required by the body for the formation of coenzymes NAD and NADP. It has PELLAGRA-curative, vasodilating, and antilipemic properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2, C5H4NCOOH | |
| Record name | NICOTINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20737 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | niacin | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Niacin_(substance) | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10361-13-4 (iron(2+) salt), 16518-17-5 (potassium salt), 1976-28-9 (aluminum salt), 28029-53-0 (cobalt(2+) salt), 28029-54-1 (manganese(2+) salt), 36321-41-2 (ammonium salt), 3789-96-6 (tartrate), 53890-72-5 (lithium salt), 54-86-4 (hydrochloride salt), 636-79-3 (hydrochloride), 7069-06-9 (magnesium salt), 823-77-8 (calcium salt), 99148-57-9 (tosylate) | |
| Record name | Niacin [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1020932 | |
| Record name | Nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicotinic acid is an odorless white crystalline powder with a feebly acid taste. pH (saturated aqueous solution) 2.7. pH (1.3% solution) 3-3.5. (NTP, 1992), Other Solid, White solid; [ICSC] Colorless odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid, WHITE CRYSTALS OR CRYSTALLINE POWDER. | |
| Record name | NICOTINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20737 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3-Pyridinecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nicotinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15893 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Nicotinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NICOTINIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Sublimes (NTP, 1992), Sublimes | |
| Record name | NICOTINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20737 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Niacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicotinic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
193 °C (379 °F) - closed cup, 193 °C c.c. | |
| Record name | Nicotinic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICOTINIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
>18.5 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 63 °F (NTP, 1992), In water, 1.8X10+4 mg/L at 20 °C, Slightly soluble in water, Slightly soluble in ethanol, ethyl ether, Soluble in alcohol, insoluble in most lipid solvents, 18.0 mg/mL, Solubility in water, g/100ml at 20 °C: 1.8 (moderate) | |
| Record name | SID8139875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | NICOTINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20737 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Niacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicotinic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nicotinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NICOTINIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.473 (NTP, 1992) - Denser than water; will sink, 1.473 g/cu cm at 25 °C, 1.5 g/cm³ | |
| Record name | NICOTINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20737 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nicotinic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICOTINIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.0000057 [mmHg] | |
| Record name | Nicotinic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15893 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Needles from alcohol or water, Colorless needles | |
CAS No. |
59-67-6 | |
| Record name | NICOTINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20737 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nicotinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Niacin [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Niacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | niacin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | nicotinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pyridinecarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicotinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2679MF687A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nicotinic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nicotinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NICOTINIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
457 °F (NTP, 1992), 236-239, 237 °C, Mol wt: 139.11. Needles; MP: 254-255 °C. Slightly soluble in cold water, more soluble in hot water, hot glacial acetic acid, hot methanol, less soluble in ethanol. Insoluble in light petroleum, benzene, chloroform. UV max (0.1N H2SO4): 220, 260 nm (epsilon 22400, 10200) /Nicotinic acid, 1-oxide/, 236.6 °C | |
| Record name | NICOTINIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20737 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Niacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00627 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicotinic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3134 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nicotinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001488 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NICOTINIC ACID | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1702 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Historical Perspectives and Discovery of Nicotinic Acid in Biological Systems
Early Chemical Characterization and Synthesis (1873)
The first documented encounter with nicotinic acid in a laboratory setting occurred in 1873. The Austrian chemist Hugo Weidel was the first to describe the chemical compound. wikipedia.org He synthesized it through the oxidation of nicotine (B1678760), a substance derived from tobacco plants. wikipedia.orgbionity.com This initial work, however, predated the concept of vitamins, and the biological significance of nicotinic acid remained unknown for many years. wikipedia.org
Association with Pellagra and Nutritional Deficiency Research
Pellagra, a disease characterized by dermatitis, diarrhea, and dementia, was first described in Spain in 1735 by Gaspar Casal. wikipedia.orgnih.gov For centuries, its cause remained a mystery, with many attributing it to an infectious agent. nih.gov By the early 20th century, pellagra had reached epidemic proportions in the southern United States, where corn was a dietary staple. wikipedia.orgnews-medical.net
In 1914, the U.S. Public Health Service assigned Dr. Joseph Goldberger to investigate the cause of pellagra. nih.govuab.edu Goldberger's epidemiological studies in orphanages and mental asylums led him to hypothesize that the disease was not infectious but was caused by a dietary deficiency. uab.eduwikipedia.org He observed that staff at these institutions, who had access to a more varied diet, did not contract the disease, while the inmates, whose diets were often limited, were susceptible. nih.govwikipedia.org
Through a series of meticulously designed experiments, Goldberger demonstrated that pellagra could be prevented and cured by dietary modifications, specifically the inclusion of meat, milk, and eggs. wikipedia.orgresearchgate.net He concluded that an unknown "pellagra-preventing factor," or "P-P factor," was absent from the diets of those who suffered from the disease. wikipedia.orgnews-medical.netmississippiencyclopedia.org
Table 1: Key Findings from Goldberger's Pellagra Research
| Year | Location/Study Population | Key Observation/Experiment | Conclusion |
| 1914 | Orphanages in Jackson, Mississippi | Pellagra was prevalent among children aged 6-12 but not among younger children or staff who consumed a more varied diet. nih.govwikipedia.org | Pellagra is linked to diet, not infection. |
| 1915 | Rankin Prison Farm, Mississippi | Induced pellagra in 11 healthy prisoners by feeding them a corn-based, low-protein diet. mississippiencyclopedia.orgtermedia.pl | Confirmed that a deficient diet could cause pellagra. |
| 1920s | General Population | Identified brewer's yeast as a potent source of the "pellagra-preventive factor." nih.gov | A specific dietary factor could prevent and cure pellagra. |
Building on Goldberger's work, in 1937, biochemist Conrad Elvehjem and his colleagues at the University of Wisconsin successfully isolated a substance from liver extracts that could cure black tongue, a canine disease analogous to pellagra in humans. news-medical.netmedscape.comnih.gov This substance was identified as nicotinic acid. news-medical.netnih.gov Their research definitively proved that nicotinic acid was the "pellagra-preventing factor" and the "anti-blacktongue factor." wikipedia.orgnih.gov
Evolution of Niacin Nomenclature and Vitamin B Classification
Following the discovery of its vital role in preventing pellagra, nicotinic acid was recognized as a vitamin. To avoid confusion with the nicotine found in tobacco and the negative perception associated with it, the name "this compound" was coined, derived from ni cotinic ac id + vitamin . wikipedia.orgbionity.comnewworldencyclopedia.org
The scientific community classified this compound as one of the B vitamins, a group of water-soluble vitamins essential for cell metabolism. It was designated as Vitamin B3, as it was the third B vitamin to be discovered. bionity.comnews-medical.net The term "vitamin PP," a direct reference to its "pellagra-preventing factor," has also been used historically. wikipedia.orgbionity.comnewworldencyclopedia.org
Nicotinic Acid Metabolism and Biochemical Pathways
Biosynthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+)
NAD+ can be synthesized from various dietary precursors, including tryptophan, nicotinic acid, and nicotinamide. aboutnad.com Once synthesized, NAD+ can be phosphorylated to form NADP+. wikipedia.org
The de novo synthesis of NAD+ begins with the essential amino acid tryptophan. qualialife.com This multi-step process, also known as the kynurenine (B1673888) pathway, primarily occurs in the liver. researchgate.net The pathway involves the conversion of tryptophan into N-formylkynurenine, which is then metabolized through a series of intermediates to eventually produce quinolinic acid. nih.govnih.gov
Quinolinic acid is a key intermediate in the de novo pathway. nih.gov It is converted to nicotinic acid mononucleotide (NAMN) by the enzyme quinolinate phosphoribosyltransferase (QPRT). nih.govuspto.gov NAMN is a common intermediate that links the de novo pathway with the Preiss-Handler pathway. nih.govnih.gov From NAMN, the synthesis proceeds to form nicotinic acid adenine dinucleotide (NaAD) and finally NAD+. uspto.gov
Discovered by Jack Preiss and Philip Handler in 1958, the Preiss-Handler pathway describes the conversion of dietary nicotinic acid into NAD+. researchgate.netqualialife.com This pathway consists of three enzymatic steps. qualialife.com
The first and rate-limiting step of the Preiss-Handler pathway is catalyzed by the enzyme nicotinate (B505614) phosphoribosyltransferase (NAPRT). researchgate.netmdpi.com NAPRT converts nicotinic acid to nicotinic acid mononucleotide (NAMN) using 5-phosphoribosyl-1-pyrophosphate (PRPP) as a co-substrate. qualialife.com The resulting NAMN is then converted to nicotinic acid adenine dinucleotide (NaAD) by NMN adenylyltransferases (NMNATs). researchgate.netnih.gov The final step is the amidation of NaAD to NAD+, a reaction catalyzed by the glutamine-dependent NAD synthetase 1 (NADSYN1). uspto.govqualialife.comrupahealth.com This final step is ATP-dependent. rupahealth.com
Table 1: Key Enzymes in the Preiss-Handler Pathway
| Enzyme | Abbreviation | Function |
| Nicotinate Phosphoribosyltransferase | NAPRT | Converts nicotinic acid to nicotinic acid mononucleotide (NAMN). researchgate.netqualialife.com |
| Nicotinate Mononucleotide Adenylyltransferase | NMNAT | Converts NAMN to nicotinic acid adenine dinucleotide (NaAD). researchgate.netnih.gov |
| NAD Synthetase 1 | NADSYN1 | Catalyzes the final step, converting NaAD to NAD+. qualialife.comrupahealth.com |
The salvage pathways are considered the primary source of NAD+ biosynthesis in most mammalian cells, recycling nicotinamide (NAM), a byproduct of NAD+-consuming enzymes, back into NAD+. researchgate.netqualialife.com While distinct from the Preiss-Handler pathway, there is interplay between the precursors. In some lower organisms, nicotinamide can be converted to nicotinic acid by the enzyme nicotinamidase, thereby entering the Preiss-Handler pathway. nih.gov However, mammals lack this enzyme and instead primarily utilize nicotinamide in a separate salvage pathway involving the enzyme nicotinamide phosphoribosyltransferase (NAMPT). nih.govresearchgate.net
Nicotinamide riboside (NR) and nicotinic acid riboside (NAR) are two other precursors that can be utilized for NAD+ synthesis. nih.govjinfiniti.com NR, a form of vitamin B3, is converted to nicotinamide mononucleotide (NMN) by nicotinamide riboside kinases (NRKs), which then enters the salvage pathway to form NAD+. nbinno.comnih.gov NAR, a lesser-known precursor, can be phosphorylated by NRKs to form nicotinic acid mononucleotide (NAMN), which then enters the Preiss-Handler pathway. jinfiniti.comnih.gov This highlights the integration of different precursors into the core NAD+ biosynthetic pathways.
Table 2: NAD+ Precursors and Their Entry Points into Biosynthetic Pathways
| Precursor | Entry Molecule | Pathway |
| Tryptophan | Quinolinic Acid -> NAMN | De Novo (Kynurenine) Pathway nih.gov |
| Nicotinic Acid | NAMN | Preiss-Handler Pathway qualialife.com |
| Nicotinamide | NMN | Salvage Pathway nih.gov |
| Nicotinamide Riboside (NR) | NMN | Salvage Pathway nih.gov |
| Nicotinic Acid Riboside (NAR) | NAMN | Preiss-Handler Pathway nih.gov |
Salvage Pathways and Interconversion with Nicotinamide
Cellular Uptake and Transport Mechanisms of Nicotinic Acid
The entry of nicotinic acid into cells is not a simple diffusion process but rather a sophisticated mechanism involving specialized transport systems. These systems ensure the efficient uptake of this essential nutrient, particularly in key metabolic organs like the liver.
pH, Temperature, and Energy Dependence of Transport
The transport of nicotinic acid into human liver cells is a dynamic process influenced by several physiological factors.
pH Dependence: The uptake of nicotinic acid is significantly higher in an acidic environment. wikipedia.orge-lactancia.org This pH-dependent nature suggests the involvement of a proton-coupled transport mechanism or an anion exchange system that is sensitive to hydrogen ion concentration. nih.gov
Temperature Dependence: The transport process is temperature-sensitive, with optimal uptake occurring at physiological temperatures. encyclopedia.pub Lowering the temperature significantly reduces the rate of nicotinic acid transport, which is consistent with an active, enzyme-mediated process rather than simple diffusion.
Energy Dependence: The cellular uptake of nicotinic acid is an energy-dependent process. wikipedia.orge-lactancia.org Studies have shown that metabolic inhibitors which interfere with cellular energy production can significantly decrease the transport of nicotinic acid, indicating a reliance on cellular energy, likely in the form of ATP. encyclopedia.pub
Catabolism and Excretion of Nicotinic Acid Metabolites
Following its metabolic functions, excess nicotinic acid and its derivatives are catabolized and excreted from the body to maintain homeostasis. The liver is the primary site for the metabolism of nicotinic acid. wikipedia.org
When nicotinic acid is present in excess, it undergoes two main metabolic pathways in the liver: conjugation and methylation. researchgate.net A primary metabolite formed through conjugation with glycine (B1666218) is nicotinuric acid. nih.govresearchgate.net The methylation pathway leads to the formation of N1-methylnicotinamide. wikipedia.org This metabolite can be further oxidized to N1-methyl-2-pyridone-5-carboxamide and N1-methyl-4-pyridone-3-carboxamide. wikipedia.orgnih.gov
These water-soluble metabolites are then excreted from the body primarily through the urine. wikipedia.orge-lactancia.org The measurement of the urinary excretion of N1-methylnicotinamide and N1-methyl-2-pyridone-5-carboxamide is considered a reliable indicator of the body's niacin status. e-lactancia.org At pharmacological doses, a significant portion of nicotinic acid can also be excreted unchanged in the urine, along with nicotinuric acid. wikipedia.org
Regulation of NAD+ and NADP+ Pool Homeostasis
Nicotinic acid is a fundamental precursor for the synthesis of the essential coenzymes nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). wikipedia.orgnih.gov These coenzymes are central to cellular metabolism, participating in a vast number of redox reactions.
The cellular pools of NAD+ and NADP+ are tightly regulated to meet the metabolic demands of the cell. nih.govnih.gov Nicotinic acid contributes to this homeostasis through the Preiss-Handler pathway. annualreviews.orgnih.gov In this pathway, nicotinic acid is converted to nicotinic acid mononucleotide (NaMN), which is then adenylylated to form nicotinic acid adenine dinucleotide (NaAD). Finally, NaAD is amidated to produce NAD+. annualreviews.org NAD+ can then be phosphorylated to form NADP+. wikipedia.org
The availability of nicotinic acid can therefore directly influence the intracellular concentrations of NAD+ and NADP+. mdpi.com These coenzymes are crucial for:
NAD+: Primarily involved in catabolic reactions that generate energy, such as glycolysis, the citric acid cycle, and fatty acid oxidation. annualreviews.orgfrontiersin.org
NADP+: Predominantly participates in anabolic reactions, including fatty acid and cholesterol synthesis, and plays a critical role in antioxidant defense systems. annualreviews.orgfrontiersin.org
Molecular Mechanisms of Action
G Protein-Coupled Receptors (GPCRs) and Nicotinic Acid Signaling
Nicotinic acid primarily exerts its effects by activating a family of GPCRs known as hydroxycarboxylic acid (HCA) receptors. wikipedia.orgmultispaninc.com This family includes HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B). multispaninc.comnih.gov Nicotinic acid is a known agonist for HCA2 and HCA3. wikipedia.orgwikipedia.org
Hydroxycarboxylic acid receptor 2, also referred to as GPR109A or niacin receptor 1 (NIACR1), is a key molecular target for nicotinic acid. wikipedia.orgwikidoc.org It is a Gi/o-coupled GPCR. wikipedia.orgwikidoc.org While endogenous ligands for HCA2 include D-β-hydroxybutyric acid and butyric acid, nicotinic acid is a high-affinity exogenous agonist for this receptor. wikipedia.orgwikidoc.org
Nicotinic acid binds to HCA2, leading to its activation. Studies have shown that nicotinic acid binds to human HCA2 with high affinity, exhibiting dissociation constants (Kd) between 55 and 96 nM. frontiersin.org It has been demonstrated to activate both mouse and human HCA2 in calcium reporter assays with EC50 values of approximately 3 µM and 1 µM, respectively. frontiersin.org Molecular docking studies have been employed to understand the binding interactions of ligands, including known GPR109A-active compounds, within the receptor's binding pocket. mdpi.com
Upon activation by nicotinic acid, HCA2 couples to Gi proteins. nih.govplos.org This coupling leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.govplos.org The reduction in cAMP subsequently affects downstream pathways, such as the inhibition of protein kinase A (PKA), which plays a role in regulating lipolysis in adipocytes. frontiersin.orgplos.org this compound-mediated inhibition of forskolin-induced cAMP accumulation is sensitive to pertussis toxin (PTX), which inactivates Gi proteins, further supporting the involvement of Gi protein signaling. plos.org HCA2 activation has also been shown to elicit a transient rise in intracellular Ca2+ levels in a PTX-sensitive manner. plos.org Furthermore, studies indicate that HCA2 activates the Akt signaling pathway through a PTX-sensitive Gi protein-dependent mechanism. plos.org The βγ-subunit of the Gi protein also appears to play a critical role in HCA2-activated ERK1/2 phosphorylation. plos.org
HCA2 is predominantly expressed in adipose tissue and immune cells, including macrophages, dendritic cells, microglia, and neutrophils. multispaninc.comwikipedia.orgresearchgate.netfrontiersin.orgresearchgate.net In adipocytes, HCA2 activation by nicotinic acid inhibits lipolysis, leading to a reduction in the release of free fatty acids into the circulation. wikipedia.orgnih.gov This antilipolytic effect contributes to the lipid-lowering properties associated with nicotinic acid. multispaninc.comwikipedia.org
In immune cells, HCA2 plays a role in modulating inflammatory responses. Activation of HCA2 can suppress the production of pro-inflammatory cytokines such as TNFα and IL-6 in macrophages and monocytes. researchgate.netfrontiersin.orgfrontiersin.org This anti-inflammatory effect has been observed in various disease models. researchgate.netfrontiersin.org HCA2 activation in dendritic cells can decrease IL-6 levels and increase IL-10 levels, promoting the expression of RALDH1, which is involved in retinoic acid synthesis, ultimately supporting Treg cell proliferation. frontiersin.org In neutrophils, this compound-mediated HCA2 activation inhibits PKA activity, increasing BAD levels and promoting neutrophil apoptosis. frontiersin.org
HCA2 expressed on Langerhans cells and keratinocytes in the skin is also implicated in the cutaneous flushing response, a common side effect of nicotinic acid. multispaninc.comwikidoc.orgfrontiersin.orgahajournals.org This flushing involves the production of prostaglandins (B1171923), such as PGD2 and PGE2, in a ligand-dependent manner. multispaninc.comfrontiersin.orgahajournals.org
Here is a summary of HCA2 tissue expression and associated functional significance:
| Tissue/Cell Type | Functional Significance Related to HCA2 Activation |
| Adipose Tissue | Inhibition of lipolysis, reduction of serum free fatty acids and triglycerides, elevation of high-density lipoproteins. multispaninc.comwikipedia.orgnih.gov |
| Macrophages | Suppression of pro-inflammatory cytokine production (e.g., TNFα, IL-6), inhibition of LDL uptake and chemotaxis. researchgate.netfrontiersin.orgfrontiersin.org |
| Dendritic Cells | Decreased IL-6, increased IL-10, upregulation of RALDH1, promotion of Treg cell proliferation. frontiersin.org |
| Neutrophils | Inhibition of PKA activity, increased BAD levels, promotion of apoptosis. frontiersin.org |
| Keratinocytes & Langerhans Cells (Skin) | Mediation of cutaneous flushing through prostaglandin (B15479496) production. multispaninc.comwikidoc.orgfrontiersin.orgahajournals.org |
| Microglia | Anti-inflammatory effects, inhibition of NF-κB signaling. researchgate.netfrontiersin.org |
| Lung | Expression observed. multispaninc.com |
| Spleen | Expression observed. wikipedia.org |
| Bone Marrow | Expression observed. wikipedia.org |
| Blood | Expression observed. wikipedia.org |
Note: The interactive table would allow users to filter or sort by tissue/cell type or functional significance.
Hydroxycarboxylic acid receptor 3, also known as GPR109B or this compound receptor 2 (NIACR2), is another GPCR that serves as a low-affinity biomolecular target for nicotinic acid. wikipedia.orguniprot.org Like HCA2, HCA3 is a Gi/o-coupled receptor. wikipedia.org While primary endogenous agonists for HCA3 include 3-hydroxyoctanoic acid and kynurenic acid, nicotinic acid can activate this receptor, although at higher concentrations compared to its activation of HCA2. wikipedia.orgwikipedia.org HCA3 is primarily found in humans and higher primates, unlike HCA1 and HCA2 which are present in most mammalian species. multispaninc.comnih.gov HCA3 is expressed in tissues such as spleen, lymphocytes, and adipose tissue, and at lower levels in the heart, placenta, prostate, and bone marrow. multispaninc.com It has been suggested that signaling through HCA3 in adipose tissue may contribute to the lipid-lowering effects of nicotinic acid. multispaninc.com HCA3 has also been identified in human neutrophils at the protein level. researchgate.net
The Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel, a polymodal cation channel known for its role in sensing heat and pain, has also been identified as a molecular target for nicotinic acid. ahajournals.orgnih.govahajournals.org Nicotinic acid can directly activate TRPV1, contributing to cutaneous vasodilation, a component of the flushing response associated with nicotinic acid administration. ahajournals.orgnih.govescholarship.org Studies using TRPV1 knockout mice have shown a substantial reduction in nicotinic acid-induced increases in blood flow, indicating the channel's involvement in the flushing response. ahajournals.orgnih.gov
Research indicates that nicotinic acid, at submillimolar to millimolar concentrations, directly activates TRPV1 from the intracellular side. ahajournals.orgnih.gov Binding of nicotinic acid to TRPV1 can lower its activation threshold for heat, causing the channel to open at physiological temperatures. ahajournals.orgnih.govresearchgate.net Furthermore, nicotinic acid can potentiate the activation of TRPV1 by voltage or other ligands such as capsaicin (B1668287) and 2-aminoethoxydiphenyl borate (B1201080) (2-APB). ahajournals.orgnih.govresearchgate.net While nicotinic acid does not appear to directly compete with capsaicin for binding, it may activate TRPV1 through a pathway similar to that of 2-APB. ahajournals.orgresearchgate.net Live-cell fluorescence imaging has shown that nicotinic acid can rapidly enter cells via a transporter-mediated pathway to activate intracellular TRPV1. ahajournals.orgresearchgate.net The activation of TRPV1 by nicotinic acid is considered a potential mechanism contributing to cutaneous vasodilation and flushing. ahajournals.orgnih.gov
Here is a summary of the effect of Nicotinic Acid on TRPV1 Heat Activation Threshold:
| Nicotinic Acid Concentration | TRPV1 Heat Activation Threshold (°C) | Notes |
| Absence of Nicotinic Acid | 36.57 ± 0.54 (n=12) | Baseline threshold. nih.govahajournals.org |
| 1.3 mM | 27.92 ± 0.65 (n=6) | Significantly lowered threshold. nih.govahajournals.org |
| 13 mM | 22.47 ± 1.5 (n=10) | Further shift towards room temperature. nih.govahajournals.org |
Note: The interactive table would allow users to explore the relationship between nicotinic acid concentration and TRPV1 activation threshold.
Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A)
Receptor-Independent Mechanisms
Several key receptor-independent pathways have been identified through which nicotinic acid modulates cellular function and metabolism.
Effects on Triglyceride Synthesis and Apolipoprotein B Degradation
Nicotinic acid has been shown to inhibit hepatic triglyceride synthesis. A key enzyme involved in this process is diacylglycerol O-acyltransferase 2 (DGAT2). Research indicates that nicotinic acid can directly and noncompetitively inhibit DGAT2 activity in hepatocytes. nih.govresearchgate.netcaldic.com This inhibition reduces the synthesis of triglycerides, which are essential for the assembly and secretion of very-low-density lipoprotein (VLDL) particles from the liver. nih.govresearchgate.netannualreviews.org
The decreased availability of triglycerides due to DGAT2 inhibition creates an environment within hepatocytes that favors the intracellular degradation of apolipoprotein B (ApoB). nih.govresearchgate.netcaldic.com ApoB is a primary structural protein of VLDL and low-density lipoprotein (LDL). Accelerated intracellular degradation of ApoB leads to a reduced formation and secretion of ApoB-containing lipoproteins, including VLDL and LDL particles. nih.govresearchgate.netcaldic.com
Influence on Apolipoprotein A1 Levels
Nicotinic acid is known to increase levels of apolipoprotein A1 (ApoA1), the main protein component of high-density lipoprotein (HDL) particles. nih.govahajournals.org While the exact mechanisms are not fully elucidated, studies suggest that nicotinic acid primarily increases ApoA1 levels by reducing its hepatic catabolism rather than increasing its synthesis rate. nih.govcaldic.comahajournals.org Research using hepatocyte cell lines has indicated that nicotinic acid selectively decreases the hepatic removal of HDL-bound ApoA1, without significantly affecting the uptake of cholesterol esters. ahajournals.org This decreased clearance contributes to a longer plasma half-life for ApoA1 and an increase in circulating HDL levels. nih.govcaldic.com
Some studies also propose that nicotinic acid might influence ApoA1 production in both liver and intestinal cells, potentially involving the activation of mitogen-activated protein (MAP) kinase and PPAR transcription factor pathways, although data on increased production rates are considered controversial by some reports. caldic.comwjgnet.com
Inhibition of Cholesterol Ester Transfer Protein (CETP) Gene Production
Cholesterol ester transfer protein (CETP) facilitates the transfer of cholesterol esters from HDL to ApoB-containing lipoproteins (VLDL and LDL) in exchange for triglycerides. Nicotinic acid has been associated with reduced CETP activity. caldic.comwjgnet.com This reduction is, at least in part, a result of decreased hepatic CETP gene expression and consequently reduced release of CETP into the plasma. caldic.com By inhibiting CETP, nicotinic acid reduces the exchange of lipids between HDL and other lipoproteins, leading to a retention of cholesterol esters within HDL particles and contributing to increased HDL cholesterol concentrations. caldic.comannualreviews.org
Modulation of Sirtuin Activity and NAD-Sirtuin Pathway
Nicotinic acid is a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). e-dmj.orgfrontiersin.org NAD+ is a crucial coenzyme involved in various metabolic processes and is a required substrate for the activity of sirtuins. e-dmj.orgfrontiersin.orgmdpi.comresearchgate.net Sirtuins are a family of NAD+-dependent deacetylases that play roles in regulating gene expression, metabolism, aging, and cellular stress responses. e-dmj.orgfrontiersin.orgmdpi.com
Nicotinic acid can increase intracellular NAD+ levels through the NAD+ salvage pathway. e-dmj.orgmdpi.commdpi.com This increase in NAD+ availability can, in turn, upregulate the activity of sirtuins, particularly SIRT1. mdpi.comoup.com Activation of SIRT1 by increased NAD+ levels has been implicated in various beneficial effects, including anti-inflammatory and anti-atherosclerotic actions, independent of lipid modification. frontiersin.orgoup.com Studies have shown that nicotinic acid supplementation can increase NAD+ levels and NAD+-dependent SIRT1 activity, which may be reduced in certain pathological conditions. oup.com The extent to which nicotinic acid-induced NAD+ increase activates sirtuins depends on the baseline intracellular NAD+ levels relative to the sirtuin-saturating concentrations. mdpi.com
Regulation of Forkhead Transcription Factors and Protein Kinase B
Research suggests that nicotinic acid can influence the activity of Forkhead transcription factors (FoxOs) and Protein Kinase B (PKB, also known as Akt). While the direct receptor-independent mechanisms are still being explored, studies on sirtuins, which are modulated by nicotinic acid, provide a potential link. SIRT1, activated by NAD+ (whose levels can be increased by nicotinic acid), is known to deacetylate and regulate the activity of FoxO transcription factors. wikipedia.org Deacetylation by SIRT1 can influence FoxO localization, stability, and transcriptional activity, impacting processes such as apoptosis, cell cycle arrest, and oxidative stress resistance. wikipedia.org
Protein Kinase B (Akt) is a key enzyme in the PI3K/Akt signaling pathway, involved in cell growth, survival, and metabolism. While a direct receptor-independent mechanism for nicotinic acid's influence on Akt is not as clearly defined as its effects on sirtuins or DGAT2, the interconnectedness of cellular signaling pathways suggests potential indirect modulation. Further research is needed to fully elucidate the precise receptor-independent mechanisms by which nicotinic acid regulates Forkhead transcription factors and Protein Kinase B.
Cellular and Subcellular Effects
Impact on Intracellular Calcium Concentration
Studies indicate that nicotinic acid can modulate intracellular calcium concentration ([Ca²⁺]ᵢ) in a manner dependent on its concentration and the duration of exposure. In NIH3T3 cells, high concentrations of nicotinic acid have been shown to initially reduce and subsequently elevate intracellular [Ca²⁺]ᵢ. The reduction in [Ca²⁺]ᵢ occurs rapidly, within the initial 10 seconds of exposure, and is followed by a gradual increase. nih.govnih.gov While the precise mechanisms underlying these effects are still being elucidated, changes in intracellular calcium levels are known to influence various cellular processes, including cytoskeletal structure. nih.govresearchgate.net
Nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP), a derivative of nicotinic acid, is a potent activator of intracellular Ca²⁺ release. physiology.org NAADP triggers the release of Ca²⁺ from endo-lysosomal stores by gating two-pore channels (TPCs), specifically TPC1 and TPC2, which are present in mammals. frontiersin.org This NAADP-induced lysosomal Ca²⁺ release can be further amplified by the endoplasmic reticulum through a Ca²⁺-induced Ca²⁺ release (CICR) mechanism. physiology.orgfrontiersin.org NAADP-induced intracellular Ca²⁺ signals have been observed to modulate various functions in the cardiovascular system, and their role in cardiac mesenchymal stromal cells is an area of ongoing investigation. frontiersin.org
Cytoskeletal Remodeling and Dynamics (F-actin, β-tubulin)
High concentrations of nicotinic acid have been demonstrated to induce significant alterations in the cellular cytoskeleton. Treatment with 70 mM nicotinic acid for one hour in NIH3T3 cells leads to the disassembly of both microtubule and F-actin cytoskeleton systems. nih.govnih.govresearchgate.net This disassembly is accompanied by the degradation of β-tubulin, a key component of microtubules, in an ubiquitin-proteasome-dependent manner. nih.govnih.govresearchgate.net The disruption of these cytoskeletal structures may impair intracellular transport processes, potentially contributing to the accumulation of materials in the perinuclear region observed in treated cells. nih.govnih.govresearchgate.net
While artificially increasing [Ca²⁺]ᵢ by adding CaCl₂ to the culture media can induce the disassembly of F-actin, it does not appear to have a similar effect on microtubules, suggesting that the nicotinic acid-induced disruption of the cytoskeleton is not solely mediated by elevated [Ca²⁺]ᵢ and involves other pathways. nih.govresearchgate.net The cytoskeleton, particularly F-actin and β-tubulin, plays a critical role in maintaining cell shape, migration, and intracellular transport. nih.govrcsb.orgphysiology.org Nicotinic acid's influence on these components highlights a potential mechanism by which it could impact cellular morphology and motility. tandfonline.com
Data on the effect of nicotinic acid on F-actin and β-tubulin in NIH3T3 cells:
| Treatment | F-actin Disassembly | Microtubule Disassembly | β-tubulin Degradation | Perinuclear Material Accumulation |
| Control (PBS) | No | No | No | No |
| 70 mM Nicotinic Acid (1 hour) | Yes | Yes | Yes | Yes |
| High CaCl₂ | Yes | No | Not specified | Not specified |
Note: This table summarizes findings from specific experimental conditions nih.govnih.govresearchgate.net and may not be generalizable to all cell types or concentrations.
Effects on Cell-Extracellular Matrix Interactions
Nicotinic acid's impact on the cytoskeleton can indirectly influence cell-extracellular matrix (ECM) interactions. The ECM provides structural support and biochemical cues that regulate cellular behavior, including adhesion, migration, and differentiation. physiology.orgtechscience.com Cell-matrix interactions are mediated through receptors like integrins, which are linked to the cytoskeleton. frontiersin.org Changes in ECM stiffness and composition are sensed by these receptors, leading to modulation of downstream signaling pathways and cytoskeletal dynamics, which are crucial for processes like osteogenic differentiation. frontiersin.org
Research suggests that nicotinic acid, by disrupting cytoskeletal organization, particularly F-actin and paxillin (B1203293) structures, can interrupt the cell adhesion sites. tandfonline.com Paxillin is a key protein involved in focal adhesions, which are dynamic structures that link the cytoskeleton to the ECM and play a critical role in cell migration and adhesion. tandfonline.compeptidesciences.com Decreased expression levels of both F-actin and paxillin have been observed upon nicotinic acid treatment in human umbilical vein endothelial cells (HUVECs), leading to a significant reduction in cell adhesion sites. tandfonline.com This indicates that nicotinic acid can interfere with the intricate interplay between cells and their extracellular environment. tandfonline.comshukti-chakravarti-lab.org
Data on the effect of nicotinic acid on F-actin and paxillin expression and cell adhesion sites in HUVECs:
| Treatment | F-actin Expression | Paxillin Expression | Cell Adhesion Sites |
| Control | Normal | Normal | Normal |
| 7 mM Nicotinic Acid (16 hours) | Decreased | Decreased | Significantly Reduced |
Note: This table summarizes findings from specific experimental conditions in HUVECs tandfonline.com and may not be generalizable to other cell types or concentrations.
Mitochondrial Biogenesis and Function
Nicotinic acid is a precursor to nicotinamide adenine dinucleotide (NAD⁺), a crucial coenzyme involved in numerous metabolic processes, including those within mitochondria. nih.govpatsnap.comsoton.ac.ukbiorxiv.org NAD⁺ is essential for energy homeostasis and plays a key role in activating sirtuins and AMPK signaling pathways, which are associated with aging and stress resistance. biorxiv.orgmdpi.commdpi.com
Nicotinic acid can be converted to NAD⁺ through the Preiss-Handler pathway. soton.ac.uk Pre-clinical studies suggest that restoring muscle NAD⁺ levels through precursors like nicotinic acid can improve mitochondrial function, substrate utilization, and muscle mass in aging and diabetic animals. soton.ac.uk While some NAD⁺ precursors like nicotinamide riboside have shown inconsistent results in improving mitochondrial function in humans despite increasing NAD⁺ levels, nicotinic acid ingestion has been reported to increase mitochondrial mass and cytochrome c oxidase activity in healthy adults and individuals with mitochondrial myopathy. soton.ac.uk An analogue of nicotinic acid, acipimox, has also been shown to improve insulin (B600854) sensitivity and increase mitochondrial respiration in individuals with type II diabetes. soton.ac.uk These findings suggest that nicotinic acid may offer specific advantages for NAD⁺-based mitochondrial therapies, particularly in the context of aging muscle health. soton.ac.uk
Research indicates that nicotinic acid can improve mitochondrial function and associated transcriptional pathways. soton.ac.uk Studies in older inactive males showed that nicotinic acid intake altered the muscle transcriptome by upregulating genes related to cell adhesion, cytoskeleton organization, and immunity, while downregulating genes related to the electron transport chain (ETC) and aerobic respiration. soton.ac.uk There was also a strong probability that nicotinic acid increased mitochondrial number and function in this population. soton.ac.uk
Influence on DNA Repair Mechanisms (e.g., PARP enzymes)
Nicotinic acid's influence on DNA repair mechanisms is closely linked to its role as an NAD⁺ precursor. NAD⁺ is a critical substrate for poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1. patsnap.comnih.govtandfonline.comnih.govgenecards.org PARP enzymes are nuclear proteins that detect DNA damage, such as single or double-strand breaks. patsnap.comnih.govnih.govmdpi.comnih.gov Upon detecting DNA damage, PARP-1 is rapidly activated and utilizes NAD⁺ to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. nih.govnih.govgenecards.orgmdpi.com This process, known as poly(ADP-ribosylation) or PARylation, is a crucial post-translational modification involved in the DNA damage response. nih.govmdpi.com
PARylation plays a significant role in recruiting DNA repair proteins to the site of damage, facilitating chromatin remodeling, and influencing DNA repair pathway choice. patsnap.comnih.govnih.govmdpi.com While nicotinamide, another NAD⁺ precursor, has been reported to inhibit PARP-1 activity at high concentrations in vitro, leading to delayed DNA strand break rejoining, the effect of nicotinic acid on PARP activity and DNA repair appears distinct. nih.govtandfonline.com Studies have shown that while both nicotinic acid and nicotinamide can increase intracellular NAD⁺ levels, nicotinic acid promoted the rejoining of DNA strand breaks, whereas nicotinamide inhibited it. tandfonline.com This suggests that despite both being NAD⁺ precursors, nicotinic acid and nicotinamide may have differing effects on NAD⁺ metabolism and its downstream processes, including those mediated by PARP enzymes, ultimately impacting DNA repair outcomes. tandfonline.com
Data on the effect of nicotinic acid and nicotinamide on NAD content and DNA repair in human lymphocytes:
| Treatment | NAD Content Increase | Rejoining of DNA Strand Breaks |
| Control | Baseline | Baseline |
| 5 µM Nicotinic Acid | 2-3 fold | Promoted |
| 10 mM Nicotinamide | 2-3 fold | Inhibited |
Note: This table summarizes findings from specific experimental conditions in human lymphocytes treated with MNNG to induce DNA damage tandfonline.com and may not be generalizable to other cell types or DNA damaging agents.
Physiological Roles and Therapeutic Mechanisms
Role in Lipid Metabolism Regulation
Nicotinic acid is recognized for its broad-spectrum effects on the lipid profile. researchgate.netmedscape.com It favorably modifies levels of multiple lipoproteins, contributing to its anti-atherosclerotic properties. researchgate.netnih.gov
The primary mechanism by which nicotinic acid lowers LDL-C is by reducing the production of its precursor, VLDL-C, in the liver. researchgate.netdroracle.ai This is achieved through several actions. A key action is the direct inhibition of the enzyme diacylglycerol acyltransferase-2 (DGAT2), which is crucial for the synthesis of triglycerides in the liver. researchgate.netdroracle.airesearchgate.netlipid.org By inhibiting triglyceride synthesis, there is less available for packaging into VLDL particles. droracle.ainih.gov This leads to the accelerated intracellular degradation of apolipoprotein B (apoB), the primary structural protein of VLDL and LDL, and subsequently decreases the secretion of VLDL and LDL particles from the liver. researchgate.netdroracle.ainih.govovid.com
Additionally, nicotinic acid binds to the GPR109A receptor in adipose tissue, which inhibits lipolysis and decreases the release of free fatty acids into the bloodstream. droracle.ainih.gov This reduction in the flow of free fatty acids to the liver curtails the substrate available for triglyceride and VLDL synthesis. droracle.ai Research findings indicate that nicotinic acid can reduce LDL-C levels by 5-25%. researchgate.net
Nicotinic acid is the most potent agent available for raising HDL-C levels. droracle.aiahajournals.org Its primary mechanism of action is not an increase in HDL production, but a reduction in its breakdown. droracle.ai It selectively inhibits the hepatic uptake and catabolism of apolipoprotein A-I (apoA-I), the main protein component of HDL, without significantly affecting the removal of HDL-cholesterol ester. researchgate.netnih.govdroracle.aiahajournals.org This decreased clearance of apoA-I extends the half-life of HDL particles, leading to increased plasma concentrations of both HDL-C and apoA-I. researchgate.netnih.gov Specifically, nicotinic acid has been shown to increase the concentration of the cardioprotective HDL subfraction Lp-AI. droracle.ai Clinical data show that nicotinic acid can increase HDL-C levels by up to 30%. droracle.aidroracle.ai
The triglyceride-lowering effect of nicotinic acid is substantial and stems from a dual mechanism. Firstly, it directly inhibits the hepatic enzyme DGAT-2, a critical step in triglyceride synthesis, thereby reducing the liver's capacity to produce triglycerides. droracle.airesearchgate.netdroracle.aicaringsunshine.com Secondly, by activating GPR109A receptors on adipocytes, it strongly suppresses the breakdown of stored triglycerides (lipolysis), which significantly diminishes the flux of free fatty acids from adipose tissue to the liver. droracle.aidroracle.aioup.com As free fatty acids are the primary building blocks for hepatic triglyceride synthesis, this reduction in substrate availability leads to decreased VLDL production and secretion, resulting in lower plasma triglyceride levels. droracle.aioup.com Studies have demonstrated that nicotinic acid can lower triglyceride levels by 20-50%. researchgate.netdroracle.aicaringsunshine.com
Nicotinic acid is one of the few therapeutic agents that consistently reduces plasma concentrations of Lipoprotein(a) [Lp(a)]. droracle.ai The precise mechanism is not fully elucidated, but research indicates that the reduction is due to a decreased synthetic rate of Lp(a) rather than an increased catabolic rate. nih.gov Evidence suggests that nicotinic acid may interfere with the transcription of the LPA gene, which codes for the apolipoprotein(a) [apo(a)] component of Lp(a). droracle.aiahajournals.org The reduction in Lp(a) levels appears to be independent of changes in other lipoproteins. nih.gov Reports show that nicotinic acid can lower Lp(a) levels by approximately 20-35%. droracle.ainih.govjacc.org
| Lipid Parameter | Reported Percentage Change | Primary Mechanism |
|---|---|---|
| LDL-C & VLDL-C | 5% to 25% Reduction | Inhibition of hepatic DGAT2, leading to decreased VLDL synthesis and secretion. researchgate.netdroracle.airesearchgate.net |
| HDL-C | Up to 30% Elevation | Decreased hepatic catabolism of Apolipoprotein A-I. researchgate.netnih.govdroracle.ai |
| Triglycerides | 20% to 50% Reduction | Inhibition of hepatic DGAT2 and suppression of lipolysis in adipose tissue. droracle.airesearchgate.netdroracle.aicaringsunshine.com |
| Lipoprotein(a) | 20% to 35% Reduction | Decreased synthesis rate, possibly via reduced apo(a) transcription. droracle.ainih.govahajournals.org |
Anti-Atherosclerotic and Anti-Inflammatory Effects
Beyond its impact on lipid levels, nicotinic acid exerts direct anti-atherosclerotic and anti-inflammatory effects, many of which are independent of lipid modulation. nih.govnih.govahajournals.org These actions are largely mediated through the GPR109A receptor, which is expressed on immune cells such as monocytes and macrophages. nih.govnih.gov
Activation of GPR109A on these immune cells can suppress inflammatory signaling pathways. nih.gov Research in mouse models of atherosclerosis has shown that nicotinic acid can inhibit the progression of the disease by impairing the recruitment of macrophages to atherosclerotic plaques, an effect that was absent in mice lacking the GPR109A receptor. nih.gov Furthermore, nicotinic acid has been shown to reduce the release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1), from human monocytes. nih.gov
Systemically, nicotinic acid treatment is associated with reductions in key inflammatory markers. ahajournals.org A meta-analysis of interventional studies found that nicotinic acid administration led to significant reductions in C-reactive protein (CRP) and TNF-α levels. springermedizin.de It also improves vascular endothelial function by enhancing the endothelial cell redox state, which inhibits oxidative stress and the expression of vascular inflammatory genes. researchgate.netnih.govresearchgate.netahajournals.org
| Inflammatory Marker/Process | Effect of Nicotinic Acid | Underlying Mechanism |
|---|---|---|
| C-reactive protein (CRP) | Significant Reduction | Systemic anti-inflammatory effect. springermedizin.de |
| Tumor necrosis factor-alpha (TNF-α) | Significant Reduction | Suppression of release from monocytes/macrophages via GPR109A. nih.govspringermedizin.de |
| Macrophage Recruitment | Inhibition | Activation of GPR109A on immune cells impairs recruitment to plaques. nih.gov |
| Oxidative Stress | Inhibition | Increases vascular endothelial cell redox state. researchgate.netnih.govahajournals.org |
Inhibition of Immune Cell Infiltration in Vascular Walls
Nicotinic acid has demonstrated a direct anti-inflammatory effect on vascular walls, independent of its lipid-modifying properties. mpg.de Research in mouse models of atherosclerosis has shown that nicotinic acid significantly inhibits the progression of the disease. nih.gov This anti-atherosclerotic effect is mediated through its receptor, GPR109A, which is expressed on various immune cells, including macrophages and neutrophils. nih.gov
Activation of the GPR109A receptor on immune cells by nicotinic acid inhibits the recruitment and infiltration of these cells, particularly macrophages, into the atherosclerotic vascular wall. mpg.denih.gov This action effectively halts the chronic inflammation that is a key driver of atherosclerosis. mpg.de Studies using adoptive transfer experiments have confirmed that nicotinic acid inhibits the homing of wild-type macrophages to atherosclerotic lesions, an effect that is absent in macrophages deficient in the GPR109A receptor. nih.gov By preventing the entry of these inflammatory cells, nicotinic acid helps to reduce the inflammatory burden within the vessel wall. mpg.denih.gov Furthermore, in vitro studies have shown that nicotinic acid can reduce the adhesion of human monocytes to activated endothelial cells and their migration towards inflammatory stimuli under flow conditions. nih.gov
Modulation of Gene Expression in Immune Cells (e.g., Macrophages)
Nicotinic acid significantly influences the gene expression profile of immune cells, particularly macrophages, steering them towards a less inflammatory and more protective phenotype. mpg.de Upon activation of its GPR109A receptor, nicotinic acid initiates a signaling cascade that alters the expression of key genes involved in inflammation and cholesterol metabolism. nih.govnih.gov
In macrophages, nicotinic acid has been shown to inhibit the upregulation of Monocyte Chemoattractant Protein-1 (MCP-1) expression in response to inflammatory signals like IFN-γ. nih.gov MCP-1 is a critical chemokine responsible for recruiting monocytes to sites of inflammation. nih.gov By suppressing its expression, nicotinic acid reduces the influx of inflammatory cells into tissues like the arterial wall. nih.gov
Furthermore, nicotinic acid can modulate the expression of genes involved in cholesterol transport and metabolism. It has been reported to increase the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), ATP-binding cassette transporter A1 (ABCA1), and CD36 in macrophages. nih.gov PPARγ is a nuclear receptor with potent anti-inflammatory properties, while ABCA1 and CD36 are crucial for cholesterol efflux from macrophages, a key step in preventing the formation of foam cells in atherosclerosis. mpg.denih.gov This modulation of gene expression enhances the capacity of macrophages to remove cholesterol stored in the vascular wall. mpg.de In human monocytes, nicotinic acid has been observed to decrease the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net
Table 1: Effects of Nicotinic Acid on Gene Expression in Macrophages
| Gene/Protein | Effect of Nicotinic Acid | Functional Consequence | Reference(s) |
|---|---|---|---|
| MCP-1 | Decreased Expression | Reduced recruitment of monocytes to inflammatory sites | nih.gov |
| PPARγ | Increased Expression | Anti-inflammatory effects | nih.gov |
| ABCA1 | Increased Expression | Enhanced cholesterol efflux | nih.gov |
| CD36 | Increased Expression | Enhanced cholesterol efflux | nih.gov |
| IL-6 | Decreased Production | Reduced pro-inflammatory signaling | nih.govresearchgate.net |
| TNF-α | Decreased Production | Reduced pro-inflammatory signaling | nih.govresearchgate.net |
Potential in Inflammatory Diseases (e.g., Multiple Sclerosis, Psoriasis)
The immunomodulatory properties of nicotinic acid and its derivatives have led to investigations into their therapeutic potential for various inflammatory diseases.
In the context of Multiple Sclerosis (MS) , an inflammatory neurodegenerative disease, nicotinic acid is considered a potential therapeutic agent. nih.gov Preclinical studies in the experimental autoimmune encephalomyelitis (EAE) animal model of MS suggest that nicotinic acid may provide relief by activating the PPARγ pathway. nih.govresearchgate.net This activation leads to the production of prostaglandins (B1171923) like 15-deoxy-Δ12,14-PGJ2 (15d-PGJ₂) and Prostaglandin (B15479496) E2 (PGE₂), which have anti-inflammatory effects. nih.gov Additionally, nicotinamide (B372718), a form of vitamin B3, has been shown in animal models to delay the onset and reduce the severity of MS symptoms by protecting axons from demyelination and reducing neuroinflammation. caringsunshine.comsciencedaily.com However, some studies have reported inconsistent treatment responses with this compound in the EAE model, suggesting that its efficacy may depend on the specific context of the adaptive immune response. nih.gov
For Psoriasis , a chronic inflammatory skin condition, the anti-inflammatory effects of vitamin B3, particularly in the form of nicotinamide, have been explored. caringsunshine.comcaringsunshine.com Nicotinamide is thought to modulate immune responses, inhibit the chemotaxis of neutrophils, and reduce the production of inflammatory cytokines, all of which are pathogenic factors in psoriasis. caringsunshine.comnih.gov It may also improve skin barrier function. caringsunshine.com Some small studies and case reports have suggested that topical or oral nicotinamide can help reduce inflammation and improve psoriatic lesions. caringsunshine.comcaringsunshine.com The proposed mechanisms include the inhibition of Poly (ADP-ribose) polymerase-1 (PARP-1) and a reduction in keratinocyte proliferation. caringsunshine.com While there is a scientific rationale for its use, large-scale clinical trials are still lacking. caringsunshine.comcaringsunshine.com
Neuroprotective and Neurological Applications
Amelioration of Alzheimer's Disease in Models
Nicotinic acid has shown promise in preclinical models of Alzheimer's Disease (AD) . nih.govnih.gov Studies in AD animal models have demonstrated that supplementation with nicotinic acid can limit disease progression, leading to a reduction in amyloid plaques and improved cognitive function. sciencedaily.comiu.edu
The neuroprotective effects appear to be mediated through the HCAR2 receptor (also known as GPR109A), which is present on microglia, the brain's resident immune cells that are physically associated with amyloid plaques. sciencedaily.comiu.edu When nicotinic acid activates this receptor, it stimulates beneficial actions from these immune cells. iu.edu Transcriptomics analysis from mouse models suggests that nicotinic acid enhances cognitive capacity through multiple mechanisms, including the regulation of pathways involved in circadian rhythm, ubiquitin-mediated proteolysis, and long-term potentiation. nih.govnih.gov Key genes identified in these pathways include Ctnnb1, Mdm2, Crebbp, Gnb2l1/RACK1, and Pten. nih.govnih.gov These findings suggest that a this compound-supplemented diet could be a potential strategy for the prevention and treatment of AD. nih.govnih.govwithpower.com
Influence on Neurodegeneration Pathways (e.g., Tryptophan-Kynurenic Acid Pathway, BDNF-TRKB Axis)
Nicotinic acid and its metabolic precursors and derivatives are involved in critical neurochemical pathways implicated in neurodegeneration and psychiatric disorders.
The Tryptophan-Kynurenic Acid Pathway is the primary route for tryptophan degradation and leads to the production of nicotinamide adenine (B156593) dinucleotide (NAD+). wikipedia.org Disruptions in this pathway are associated with psychiatric and neurodegenerative disorders. wikipedia.org Kynurenic acid, a metabolite in this pathway, has neuroactive properties. nih.gov Since nicotinic acid is an end-product of this pathway, its levels can be influenced by the activity of enzymes like tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.gov The kynurenine (B1673888) pathway is considered to be of interest in bipolar disorder, and nicotinic acid's involvement suggests a potential mechanism for its mood-stabilizing effects. nih.govresearchgate.net However, studies have shown that exogenous nicotinamide administration does not appear to create a feedback inhibition on the de novo synthesis of nicotinamide from tryptophan, as levels of intermediates like kynurenic acid remained unchanged. imrpress.com
Nicotinic acid has also been shown to positively influence the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TRKB) axis . BDNF is a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity. nih.govmentalhealthdaily.com Studies in rat models of stroke have found that treatment with this compound significantly increases the expression of BDNF and its receptor TrkB in the ischemic brain. nih.gov This upregulation is associated with increased synaptic plasticity and axon growth. nih.gov In vitro studies with primary cultured neurons further confirmed that nicotinic acid increases BDNF/TrkB expression and promotes neurite outgrowth. nih.gov This suggests that nicotinic acid may exert some of its neuroprotective effects by enhancing BDNF signaling. nih.govmentalhealthdaily.com
Potential in Psychiatric Disorders (e.g., Depression, Bipolar Disorder)
The role of nicotinic acid in brain function has led to its investigation in psychiatric disorders. A primary proposed mechanism for its potential effect on depression relates to the metabolism of tryptophan. psychcentral.com Tryptophan is a precursor for both serotonin (B10506), a key neurotransmitter in mood regulation, and nicotinic acid. psychcentral.com When dietary this compound is insufficient, the body diverts tryptophan to synthesize it, which can lead to lower levels of serotonin and potentially contribute to depression. psychcentral.com By providing an adequate supply of this compound, tryptophan can be spared for serotonin synthesis. psychcentral.com Some reports suggest this compound supplementation may improve mood, possibly through mechanisms including increased BDNF, reduced neuroinflammation, and modulation of mitochondrial function. mentalhealthdaily.com
In Bipolar Disorder , there is case-study evidence suggesting the potential efficacy of high-dose nicotinic acid. One report detailed a male patient with bipolar type II disorder who experienced significant mood stabilization over 11 years with nicotinic acid treatment, allowing for the cessation of other medications like lithium. nih.gov The proposed mechanisms for this effect are multifaceted and may involve nicotinic acid's conversion to nicotinamide, which has benzodiazepine-like actions in the GABA system, its effects on brain receptors, and its involvement in the kynurenine pathway. nih.gov
Table 2: Investigated Neurological and Psychiatric Applications of Nicotinic Acid
| Condition | Proposed Mechanism of Action | Key Findings in Research Models/Cases | Reference(s) |
|---|---|---|---|
| Alzheimer's Disease | Activation of HCAR2 receptor on microglia; modulation of gene pathways (circadian rhythm, proteolysis, long-term potentiation) | Reduced amyloid plaques and improved cognition in animal models | nih.govnih.govsciencedaily.comiu.edu |
| Neurodegeneration | Upregulation of BDNF-TRKB signaling pathway | Increased synaptic plasticity, axon growth, and neurite outgrowth in stroke models and cultured neurons | nih.govmentalhealthdaily.com |
| Depression | Sparing of tryptophan for serotonin synthesis; increased BDNF; anti-inflammatory effects | Theoretical basis and anecdotal reports; limited robust clinical trials | mentalhealthdaily.compsychcentral.com |
| Bipolar Disorder | Mood stabilization via GABA system modulation and influence on the kynurenine pathway | Long-term mood stabilization in a case report of a patient with Bipolar II disorder | nih.govresearchgate.net |
Anti-cancer and Chemopreventive Potentials
Nicotinic acid, a form of vitamin B3, has demonstrated potential anti-cancer and chemopreventive effects through various mechanisms. Research suggests its involvement in crucial cellular processes that can influence the development and progression of cancer. cancersupportcommunitybenjamincenter.org These properties are linked to its role as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism and DNA repair. mdpi.comnih.gov
The anti-cancer potential of nicotinic acid is multifaceted. It has been observed to possess antioxidant properties, which help protect cells from damage caused by free radicals—unstable molecules that can harm DNA and contribute to cancer development. cancersupportcommunitybenjamincenter.org Furthermore, studies suggest that nicotinic acid may inhibit tumor growth by inducing apoptosis, or programmed cell death, in cancer cells. cancersupportcommunitybenjamincenter.org This process is critical for eliminating abnormal cells from the body. By triggering apoptosis, nicotinic acid may help slow the progression of the disease. cancersupportcommunitybenjamincenter.org
Some research also points to the anti-inflammatory effects of nicotinic acid, which could be beneficial in the context of cancer. cancersupportcommunitybenjamincenter.org Chronic inflammation is often associated with the development and progression of tumors, and by mitigating inflammation, nicotinic acid may enhance the body's ability to combat cancer. cancersupportcommunitybenjamincenter.org However, it is also noted that certain cancers might exploit this compound to facilitate DNA repair and promote their own growth, suggesting a complex relationship that may depend on the specific type of cancer. mdpi.com
Clinical studies have investigated the role of nicotinamide, a form of vitamin B3 closely related to nicotinic acid, in the prevention of nonmelanoma skin cancers (NMSCs), such as basal cell carcinoma and squamous cell carcinoma. oncology-central.com One significant phase 3 randomized controlled trial demonstrated that oral nicotinamide supplementation in high-risk patients led to a 23% reduction in the rate of new NMSCs compared to a placebo group over a 12-month period. oncology-central.comcancercouncil.com.auunsw.edu.au This study also observed a decrease in the number of precancerous lesions, known as actinic keratoses. oncology-central.com
The protective effects of nicotinamide against NMSC are attributed to its ability to enhance the repair of DNA damage caused by ultraviolet (UV) radiation. mskcc.org UV radiation depletes cellular energy stores needed for DNA repair. nih.gov Nicotinamide helps to replenish these energy levels, thereby supporting the cells' capacity to repair damaged DNA and reducing the likelihood of mutations that can lead to skin cancer. mdpi.com It is important to note that while nicotinamide has shown promise, individuals at high risk for skin cancer should continue to practice comprehensive sun protection measures. unsw.edu.au
Table 1: Clinical Trial on Nicotinamide for Nonmelanoma Skin Cancer Prevention
| Trial/Study | Intervention | Key Findings | Reference |
|---|---|---|---|
| ONTRAC (Oral Nicotinamide to Reduce Actinic Cancer) | Nicotinamide 500mg twice daily for 12 months | 23% lower rate of new non-melanoma skin cancers in the nicotinamide group compared to placebo. | oncology-central.comcancercouncil.com.auunsw.edu.au |
Malignant glioma is a particularly aggressive form of brain cancer, and research has explored the potential of nicotinic acid to inhibit its progression. nih.gov Studies have shown that nicotinic acid can impede the invasion of glioma cells both in laboratory settings and in animal models. nih.govwithpower.com This inhibitory effect is linked to its ability to modulate intracellular calcium levels and promote the degradation of a transcription factor known as Snail1. nih.govtechscience.com Snail1 is involved in the epithelial-mesenchymal transition (EMT), a process that allows cancer cells to become more mobile and invasive. frontiersin.org
By facilitating the breakdown of Snail1, nicotinic acid helps to increase cell-to-cell adhesion and reduce the invasive properties of glioma cells. nih.govfrontiersin.org Furthermore, at high concentrations, nicotinic acid has been observed to induce apoptosis in malignant glioma cells. techscience.com This apoptotic effect appears to be mediated by endoplasmic reticulum stress triggered by an increase in intracellular calcium levels. techscience.com Research has also indicated that nicotinic acid can disrupt the cytoskeletal structures of glioma cells, further hindering their ability to migrate and invade surrounding tissues. nih.gov These findings suggest that nicotinic acid could be a potential therapeutic agent for managing malignant glioma. nih.gov
Table 2: Effects of Nicotinic Acid on Glioma Cells
| Effect | Mechanism | Outcome | Reference |
|---|---|---|---|
| Inhibition of Invasion | Facilitates degradation of Snail1, increases cell-cell adhesion | Reduced invasive properties of glioma cells | nih.govfrontiersin.org |
| Induction of Apoptosis | Causes endoplasmic reticulum stress via increased intracellular calcium | Programmed cell death of malignant glioma cells | techscience.com |
Nicotinic acid plays a fundamental role in maintaining genomic stability and facilitating the DNA damage response, primarily through its conversion to NAD+. nih.gov NAD+ is a crucial substrate for enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are key players in DNA repair and chromatin restructuring. nih.gov When DNA damage occurs, PARP-1, in particular, is activated and consumes large amounts of NAD+ to signal and recruit other DNA repair proteins to the site of damage. nih.gov
Studies have shown that this compound deficiency can lead to delayed DNA repair, an accumulation of DNA strand breaks, and an increased predisposition to cancer. nih.govahha.org Conversely, supplementing with nicotinic acid can increase cellular NAD+ levels, which in turn enhances DNA repair efficiency and improves genomic stability. nih.gov In human peripheral blood mononuclear cells, nicotinic acid supplementation was found to boost NAD+ levels and improve the repair of DNA damage induced by X-rays. nih.gov By ensuring a sufficient supply of NAD+, nicotinic acid supports the energetic demands of DNA repair processes, thereby helping to prevent the accumulation of mutations that can lead to cancer. mdpi.comnih.gov
Effects on Skin Differentiation and Barrier Function
Nicotinic acid and its derivatives have been shown to have beneficial effects on skin differentiation and the integrity of the epidermal barrier. nih.govnih.gov Topical application of niacinamide, a form of vitamin B3, has a stabilizing effect on the epidermal barrier, leading to a reduction in transepidermal water loss and an improvement in the skin's moisture content. nih.gov This is attributed to its ability to stimulate the synthesis of important proteins like keratin (B1170402) and ceramides, which are essential components of the skin barrier. nih.gov
Furthermore, nicotinic acid has been found to promote epidermal differentiation, a process that is crucial for maintaining healthy skin. researchgate.net In studies on photodamaged skin, treatment with a lipophilic derivative of nicotinic acid, myristyl nicotinate (B505614), resulted in an increased thickness of the epidermis and the stratum corneum, the outermost layer of the skin. nih.govovid.com This was accompanied by an enhanced barrier function. The mechanism behind this is believed to involve the stimulation of an epidermal G-protein coupled receptor for nicotinic acid, which in turn promotes the expression of terminal differentiation markers. researchgate.net These findings suggest that nicotinic acid can help to restore and maintain a healthy skin barrier, which is often compromised in aged and photodamaged skin. ovid.com
Genetic and Epigenetic Interactions
Genetic Variants Influencing Nicotinic Acid Metabolism and Response
Genetic variations can significantly impact the metabolism of nicotinic acid and the body's response to it. Recent studies have shed light on specific genes and their variants that play a role in these processes.
ACMSD Gene and Niacin Metabolites
The ACMSD gene (α-amino-β-carboxymuconate-ε-semialdehyde decarboxylase) encodes an enzyme that plays a key role in the de novo synthesis pathway of NAD+ from tryptophan. This enzyme diverts α-amino-β-carboxymuconate-ε-semialdehyde (ACMS), a toxic intermediate, towards a benign catabolite, thus influencing the pool of precursors available for NAD+ synthesis mdpi.comgenecards.org. Genetic variants within the ACMSD gene have been associated with circulating levels of this compound metabolites, specifically N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY) geneticlifehacks.comnih.govresearchgate.netresearchgate.netmdpi.com. These metabolites are terminal breakdown products of excess this compound or NAD+ nih.govmdpi.com. Studies have identified specific ACMSD genetic variants, such as rs10496731 and rs6430553, as being significantly associated with elevated 2PY and 4PY levels geneticlifehacks.com. Reduced ACMSD enzyme levels, potentially due to these variants, can lead to increased availability of this compound for conversion into metabolites like 2PY and 4PY geneticlifehacks.com.
Gene-Diet Interactions and Cardiovascular Risk
The interaction between genetic predisposition and dietary this compound intake has emerged as a factor influencing cardiovascular risk. Elevated circulating levels of the this compound metabolites 2PY and 4PY have been linked to an increased risk of major adverse cardiovascular events, including heart attack and stroke geneticlifehacks.comnih.govresearchgate.netmdpi.comnih.govclevelandclinic.org. This association appears to be independent of traditional cardiovascular risk factors mdpi.com. Research suggests that individuals with genetic variants in the ACMSD gene that lead to higher levels of these this compound metabolites may be at increased cardiovascular risk, particularly with higher this compound intake geneticlifehacks.com. This highlights a gene-diet interaction where genetic susceptibility combined with dietary factors can influence metabolic pathways and disease outcomes geneticlifehacks.com. The metabolite 4PY, in particular, has been shown to induce mRNA and protein expression of VCAM-1 (vascular cell adhesion molecule-1), promoting leukocyte adherence to the vascular wall, a process implicated in vascular inflammation and cardiovascular disease nih.govmdpi.comclevelandclinic.org.
Epigenetic Modifications Induced by Nicotinic Acid
Nicotinic acid and its derivatives can influence gene expression without altering the underlying DNA sequence through various epigenetic mechanisms, including histone modifications and DNA methylation nih.govpromega.com.aubio-rad.com.
Histone Nicotinylation (Knic) and Gene Expression Regulation
Recent research has identified a novel histone post-translational modification induced by nicotinic acid: lysine (B10760008) nicotinylation (Knic) researchgate.netresearchgate.net. This modification involves the attachment of a nicotinyl group to lysine residues on histone proteins researchgate.net. Studies have demonstrated that nicotinic acid, specifically through its metabolite nicotinyl-CoA catalyzed by ACSS2, enhances histone Knic in cells researchgate.net. Histone modifications, including nicotinylation, can alter the interaction between histones and DNA, influencing chromatin structure and gene accessibility to transcriptional machinery nih.govbio-rad.comcd-genomics.comwikipedia.orgnih.gov. Analysis of chromatin accessibility has revealed that histone Knic can downregulate chromatin accessibility, subsequently inhibiting gene expression researchgate.net. For instance, histone Knic has been shown to restrain the binding of transcription factor HOXB9 to the promoter of the oncogene PPFIA1, suggesting a role in gene regulation researchgate.net. These findings propose that nicotinic acid-induced histone Knic is a histone mark that controls gene expression researchgate.net.
Impact on Chromatin Accessibility
Chromatin accessibility, the degree to which DNA is available to transcription factors and other regulatory proteins, is a crucial determinant of gene expression bio-rad.comoup.com. Epigenetic modifications, including histone modifications and DNA methylation, play a significant role in modulating chromatin structure and accessibility nih.govbio-rad.com. While the direct impact of nicotinic acid on global chromatin accessibility is an area of ongoing research, studies on histone nicotinylation suggest a link between nicotinic acid and altered chromatin states researchgate.net. Histone Knic has been shown to downregulate chromatin accessibility, which can lead to the inhibition of gene transcription researchgate.net. This indicates that nicotinic acid, through inducing histone nicotinylation, can influence the structural organization of chromatin, thereby affecting gene expression patterns researchgate.netresearchgate.net.
DNA Methylation and Gene-Specific Effects
DNA methylation, primarily occurring at CpG dinucleotides, is another key epigenetic mechanism that can regulate gene expression nih.govpromega.com.auhogrefe.com. Methylation in promoter regions is typically associated with gene repression, while gene body methylation can be linked to enhanced transcription promega.com.aufrontiersin.org. Studies have explored the effects of this compound, including nicotinic acid and nicotinamide (B372718), on DNA methylation patterns hogrefe.comnih.govcambridge.org. Excessive levels of nicotinamide have been reported to interfere with DNA methylation reactions, potentially by affecting methyl donor availability or the activity of DNA methyltransferases (DNMTs) hogrefe.comnih.govcambridge.orgnih.gov. Research in rats has shown that nicotinamide supplementation can lead to a decrease in global hepatic DNA methylation and induce gene-specific effects on the methylation of CpG sites within the promoters of genes involved in methyl transfer reactions, homocysteine metabolism, and oxidative defense nih.gov. These gene-specific methylation changes can be associated with altered gene expression nih.govcambridge.org. For example, nicotinamide supplementation has been linked to changes in the expression of genes like nicotinamide N-methyltransferase (NNMT) and DNA methyltransferase 1 (DNMT1) nih.govcambridge.org. These findings suggest that nicotinic acid, as a form of this compound, can indirectly influence DNA methylation patterns and gene expression through its metabolic pathways and the availability of related molecules hogrefe.comnih.govcambridge.org.
Implications for Metabolic Abnormalities and Insulin (B600854) Resistance
Research suggests a complex relationship between nicotinic acid and metabolic abnormalities, including insulin resistance. While nicotinic acid is crucial for NAD and NADP synthesis, which are vital for metabolic pathways wikipedia.org, excessive levels have been implicated in adverse metabolic effects. Ecological evidence has proposed a correlation between this compound consumption, including nicotinic acid, and the prevalence of obesity and type 2 diabetes, conditions associated with insulin resistance and epigenetic changes. nih.govtandfonline.comcambridge.org
Studies in rats have indicated that high intake of nicotinamide, another form of this compound, can lead to impaired glucose tolerance and insulin sensitivity. nih.govcambridge.org This may be linked to oxidative tissue injury and disturbed methyl metabolism, potentially resulting in epigenetic modifications. nih.govcambridge.org Specifically, nicotinamide has been shown to have gene-specific effects on the methylation of CpG sites within the promoters of hepatic genes involved in methyl transfer reactions, homocysteine metabolism, and oxidative defense. nih.govcambridge.org While these studies primarily focus on nicotinamide, the ecological evidence suggests that nicotinic acid, as a component of this compound, may also contribute to these metabolic and epigenetic alterations. nih.govtandfonline.com Excessive nicotinic acid, similar to nicotinamide, might induce methyl consumption, oxidative stress, and insulin resistance. tandfonline.com
Dysregulation of microRNAs (miRNAs) has also been suggested to contribute to metabolic abnormalities, and this compound intake may impair insulin sensitivity by affecting miRNA expression. researchgate.net For instance, this compound has been shown to induce the expression of miR-502-3p, which can impair insulin-stimulated glucose uptake in human adipocytes, suggesting a potential mechanism for this compound-induced insulin resistance. researchgate.net
Nicotinic Acid Auxotrophy in Microbial Systems
Many microorganisms, particularly certain Gram-negative bacteria like Bordetella species, exhibit auxotrophy for nicotinic acid or other precursors of the NAD pathway, meaning they require these compounds for growth. asm.orgnih.gov This highlights the essential role of nicotinic acid in bacterial metabolism and survival. These bacteria often possess gene clusters homologous to the nic cluster found in Pseudomonas putida, which is involved in the aerobic degradation of nicotinic acid. asm.orgnih.gov
Genetic Determinants of Nicotinic Acid Degradation in Bacteria
The degradation of nicotinic acid in bacteria is governed by specific gene sets. In Pseudomonas putida KT2440, the aerobic degradation of nicotinic acid involves several nic genes organized into operons. nih.gov The nicAB operon encodes enzymes for the conversion of nicotinic acid to 6-hydroxynicotinic acid (6HNA), while the nicCDEFTP and nicXR operons are responsible for channeling 6HNA into central metabolism. nih.gov
Transcriptional regulation plays a crucial role in controlling these degradation pathways. In P. putida, a MarR-type transcriptional repressor, NicR, represses the nicC and nicX operons, with 6HNA acting as an inducer molecule. nih.govasm.org Another regulator, NicS, a TetR-like protein, represses the activity of the nicAB genes in the absence of inducers like nicotinic acid or 6HNA. nih.gov A regulatory circuit involving NicR-dependent cross-regulation of the nicS gene ensures tight control of these catabolic genes, preventing the depletion of nicotinic acid when it is needed for essential cofactor synthesis. nih.gov
In Bordetella bronchiseptica, a NicR homolog called BpsR controls bacterial growth by repressing nic genes involved in nicotinic acid degradation. asm.orgasm.org The first metabolite of the degradation pathway, 6-hydroxynicotinic acid, prevents BpsR from binding to DNA and acts as the actual inducer of the nic genes in this bacterium. asm.org Dysregulation of these nic genes can adversely affect bacterial growth and virulence. asm.org
Mutational Analysis of NAD Biosynthesis Genes
Mutational analysis of genes involved in NAD biosynthesis in microbial systems provides insights into the importance of nicotinic acid and its related pathways. Mutations affecting the nic genes involved in nicotinic acid degradation can alter the cellular pool of nicotinic acid, impacting NAD homeostasis. asm.org For example, in B. bronchiseptica, mutations leading to the dysregulation of the nicotinic acid degradation pathway influence NAD biosynthesis and can also affect virulence gene regulation. nih.gov This demonstrates that fluctuations in intracellular nicotinic acid levels can have significant consequences for bacterial physiology beyond just providing a carbon source. nih.govasm.org
Data Table: Key Genes and Regulators in Bacterial Nicotinic Acid Degradation
| Gene/Regulator | Organism | Function | Regulation |
| nicA, nicB | Pseudomonas putida | Convert nicotinic acid to 6-hydroxynicotinic acid. nih.gov | Repressed by NicS in the absence of inducers. nih.gov |
| nicC, nicX | Pseudomonas putida | Channel 6HNA to central metabolism. nih.gov | Repressed by NicR; induced by 6HNA. nih.govasm.org |
| nicR | Pseudomonas putida | Transcriptional repressor of nicC and nicX operons. nih.govasm.org | Expression modulated by NA pool; cross-regulates nicS. nih.govasm.org |
| nicS | Pseudomonas putida | Transcriptional repressor of nicAB genes. nih.gov | Repressed by NicR. nih.gov |
| BpsR | Bordetella bronchiseptica | Transcriptional repressor of nic genes; controls growth. asm.orgnih.govasm.org | DNA binding inhibited by 6HNA; expression modulated by NA concentration. asm.orgasm.org |
| nicC | Bordetella bronchiseptica | Involved in nicotinic acid degradation. nih.gov | Repressed by BpsR; derepressed by nicotinic acid or 6HNA. nih.gov |
Analytical Methodologies for Nicotinic Acid Research
Chromatography-Based Methods
Chromatography offers powerful techniques for resolving nicotinic acid from complex samples, often coupled with sensitive detection methods.
Liquid Chromatography (LC) with UV and Mass Spectrometry (MS) Detection
Liquid chromatography (LC) is a widely used technique for the analysis of nicotinic acid, offering versatility in separating this water-soluble vitamin from various matrices. LC is frequently coupled with different detection methods to enhance sensitivity and selectivity.
Ultraviolet (UV) detection is a common method used in conjunction with LC for nicotinic acid analysis. Nicotinic acid exhibits UV absorbance, allowing for its detection at specific wavelengths, such as 250 nm, 254 nm, 260 nm, or 270 nm, depending on the specific method and matrix. sielc.comresearchgate.netnih.govnih.gov While UV detection is straightforward, sensitivity and selectivity can sometimes be challenging due to potential interference from other compounds in complex samples that absorb at similar wavelengths. researchgate.netmyfoodresearch.comoup.comservice.gov.uk
To overcome limitations in sensitivity and selectivity associated with UV detection, LC is increasingly coupled with mass spectrometry (MS). myfoodresearch.comoup.comservice.gov.uk LC-MS provides enhanced specificity by detecting analytes based on their mass-to-charge ratio (m/z). This allows for the differentiation of nicotinic acid from coeluting compounds. Liquid chromatography-high resolution mass spectrometry (LC-HRMS) is one such advanced technique used for determining the presence of nicotinic acid in samples like coffee. myfoodresearch.com Electrospray ionization (ESI) is a common ionization method used in LC-MS for nicotinic acid analysis, often operated in positive ion mode. oup.comusda.govnih.gov Nicotinic acid typically exhibits a molecular ion peak at m/z 123, corresponding to its molecular weight (C6H5NO2), and can form a protonated molecular ion at m/z 124 in positive ion ESI. myfoodresearch.comoup.com
LC-MS methods have been developed for the simultaneous determination of nicotinic acid and its related compounds or metabolites in various matrices, including industrial effluent and biological fluids like plasma. researchgate.netbevital.norsc.orgwindows.netjst.go.jpresearchgate.netresearchgate.net
Isotope Dilution Mass Spectrometry (IDMS) coupled with LC is considered an attractive option for the determination of nicotinic acid, particularly in complex matrices like food samples. oup.comusda.govnih.govusda.gov This method utilizes deuterium-labeled nicotinic acid as an internal standard. oup.comusda.govnih.govusda.gov The isotopically labeled standard is added to the sample, and the ratio of the native nicotinic acid to the labeled standard is measured by MS. This approach helps to compensate for potential variations introduced during sample preparation and analysis, leading to improved accuracy and precision. oup.combevital.no Deuterated niacin compounds are commercially available for use in MS procedures for this compound determination. service.gov.uk
Tandem Mass Spectrometry (MS/MS), also known as MS/MS, involves multiple stages of mass analysis, providing increased selectivity and sensitivity compared to single-stage MS. LC-MS/MS is a powerful technique for the quantification of nicotinic acid and its metabolites in biological samples such as plasma and urine. bevital.norsc.orgwindows.netjst.go.jpresearchgate.netresearchgate.net
In LC-MS/MS, analytes are first separated by LC, then introduced into the mass spectrometer where they are fragmented, and specific fragment ions are monitored. This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode significantly reduces interference from matrix components. oup.comusda.govbevital.noresearchgate.netresearchgate.net For nicotinic acid, common transitions monitored in MRM include the transition of the protonated molecular ion at m/z 124 to a fragment ion at m/z 80. bevital.noresearchgate.net LC-MS/MS methods have been developed and validated for the simultaneous quantification of nicotinic acid and its metabolites like nicotinamide (B372718), 1-methylnicotinamide (B1211872) (MNA), 1-methyl-2-pyridone-5-carboxamide (M2PY), and 1-methyl-4-pyridone-5-carboxamide (M4PY) in matrices like rat plasma. bevital.noresearchgate.net These methods often involve sample preparation steps such as deproteinization. bevital.noresearchgate.netresearchgate.net
LC-MS/MS methods for nicotinic acid have demonstrated good sensitivity and linearity over a range of concentrations. For example, a method for quantifying nicotinic acid in human plasma reported a lower limit of quantification of 6.57 ng/mL and a linear range of 6.57–5255 ng/mL. rsc.org Another LC-MS/MS method for simultaneous quantification of nicotinic acid and its metabolites in human plasma showed linearity for nicotinic acid over a concentration range of 2.0-3000 ng/mL. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another chromatographic technique utilized for the analysis of nicotinic acid, particularly in food samples. myfoodresearch.commdpi.com GC-MS is known for its sensitivity and selectivity. mdpi.comresearchgate.net However, nicotinic acid can be subject to thermal decomposition at high temperatures, which can be a consideration in GC analysis. myfoodresearch.comwindows.net
In GC-MS analysis, nicotinic acid can undergo fragmentation, forming different ions depending on the energy distribution. myfoodresearch.com The mass spectrum of nicotinic acid typically contains a molecular ion peak at m/z 123. myfoodresearch.com Fragmentation into ions like m/z 95 is a typical process and can aid in identification. myfoodresearch.com GC-MS methods have been developed for the simultaneous analysis of nicotinic acid and its impurities. mdpi.comresearchgate.net
To address the potential thermal degradation of nicotinic acid during GC-MS analysis, techniques like Temperature Programmable Injection (TPI) can be employed. myfoodresearch.comwindows.net TPI involves introducing the sample into a cool inlet and then rapidly increasing the temperature. This process helps to optimize sample vaporization while minimizing thermal decomposition and fragmentation. myfoodresearch.com TPI-GC/MS has been explored for the analysis of nicotinic acid in matrices like coffee, aiming to protect the compound from thermal degradation. myfoodresearch.com Studies have indicated that a mass spectrum similar to nicotinic acid can be found at higher injection temperatures, such as 240°C, when using TPI. myfoodresearch.com Optimizing the injector temperature profile with TPI can lead to increased sensitivity, reproducibility, and accuracy in GC/MS systems for various applications. windows.net
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatography technique that can be used for the analysis of nicotinic acid. mdpi.comuni-giessen.detandfonline.comnih.govresearchgate.net HPTLC offers a relatively simple and cost-effective approach for the separation and identification of compounds. tandfonline.com It has been applied for the estimation of nicotinic acid in various samples, including pharmaceutical formulations and in the analysis of vitamins and their derivatives. uni-giessen.detandfonline.comresearchgate.net
HPTLC methods for nicotinic acid typically involve using pre-coated plates with a stationary phase, such as silica (B1680970) gel, and a mobile phase consisting of a mixture of solvents. uni-giessen.denih.govresearchgate.net Detection is often performed under UV light at specific wavelengths, such as 254 nm. uni-giessen.denih.gov Densitometric evaluation can be used for quantitative determination by measuring absorbance. uni-giessen.deresearchgate.net HPTLC methods have been developed for the simultaneous estimation of nicotinic acid alongside other compounds. researchgate.net
HPTLC can also be coupled with spectrometric methods, such as mass spectrometry, to enhance the selectivity and sensitivity of compound identification. uni-giessen.detandfonline.com This coupling can involve eluting the substance from the HPTLC plate and transferring it online to the mass spectrometer. uni-giessen.de
HPTLC methods have been developed for impurity profiling of nicotinic acid, allowing for the determination of structurally related impurities. mdpi.comnih.gov Compared to some conventional methods, HPTLC can offer advantages in terms of being eco-friendly, utilizing less solvent and generating less waste. mdpi.comnih.gov
| Analytical Method | Key Features | Applications | Detection Methods Commonly Used |
| Liquid Chromatography (LC) | Versatile separation of water-soluble compounds | Food, biological fluids, industrial effluent | UV, MS, MS/MS |
| LC-UV | Simple, common | Various samples | UV (e.g., 250, 254, 260, 270 nm) |
| LC-MS | Enhanced sensitivity and selectivity, mass-based detection | Food, biological fluids | MS (ESI common) |
| Isotope Dilution Mass Spectrometry (LC-IDMS) | Improved accuracy and precision using isotopically labeled internal standards | Food samples | MS |
| Tandem Mass Spectrometry (LC-MS/MS) | High selectivity and sensitivity through fragmentation and MRM/SRM | Biological fluids (plasma, urine), simultaneous metabolite quantification | MS/MS (MRM/SRM) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Sensitive and selective, suitable for volatile/semi-volatile compounds (with consideration for thermal stability) | Food samples, impurity analysis | MS (EI common) |
| Temperature Programmable Injection (TPI)-GC-MS | Addresses thermal degradation, optimizes vaporization | Samples prone to thermal degradation (e.g., coffee) | MS |
| High-Performance Thin Layer Chromatography (HPTLC) | Simple, cost-effective, planar separation | Pharmaceutical formulations, vitamins, impurity profiling, natural products | UV, Densitometry, (coupled with MS) |
Spectroscopic and Photometric Determinations
Spectroscopic and photometric methods offer relatively simple and cost-effective approaches for the determination of nicotinic acid. UV-Vis spectrophotometry is a common technique, often relying on the intrinsic absorbance properties of nicotinic acid or the formation of colored derivatives through specific reactions.
One spectrophotometric method for estimating nicotinic acid in blood involves its reduction to piperidine-3-carboxylic acid using Zn/HCl. This product then complexes with CS₂ and ammoniacal CuSO₄ to form a yellow copper-dithiocarbamate complex, which can be measured spectrophotometrically at 445 nm. This method has demonstrated good recovery rates and obeys Beer's law within a specific concentration range. nih.gov Another UV-spectrophotometric method for determining this compound in bulk and pharmaceutical dosage forms utilizes ethanol (B145695) as a solvent, with a maximum absorbance detected at 262 nm. This method has shown good linearity and has been validated according to ICH guidelines. japsonline.com
Simultaneous determination of nicotinic acid alongside other compounds can be achieved using UV-spectrophotometric methods coupled with mathematical algorithms to overcome spectral overlapping. For instance, a method has been developed to simultaneously determine trigonelline, diosgenin, and nicotinic acid in fenugreek seed extract dosage forms. Nicotinic acid in this method showed a maximum absorbance at 262.60 nm. brieflands.com
Flow-injection analysis with spectrophotometric detection is another approach. One such method for nicotinic acid determination is based on the formation of a polymethine dye. Nicotinic acid is hydrolyzed with cyanogen (B1215507) bromide, and the resulting glutaconic aldehyde is reacted with aniline (B41778) in a micellar medium, producing a colored compound detected at 440 nm. researchgate.net
A modified spectrophotometric method for determining small quantities of nicotinic acid in the presence of nicotinamide involves splitting the pyridine (B92270) rings with cyanogen bromide (Konig reaction) and coupling the products with diazotized reagents to form colored azo dyes. Different diazotized reagents yield different color systems, allowing for the differentiation and determination of nicotinic acid and nicotinamide. p-Aminoacetophenone has been reported to give the best results for this differentiation. niscpr.res.in
Potentiometric and Voltametric Studies
Electrochemical methods, such as potentiometry and voltammetry, provide sensitive techniques for studying the redox behavior of nicotinic acid and its quantification. The electrochemical behavior of nicotinic acid is influenced by its acid-base properties. nih.gov
Voltammetric studies of nicotinic acid have been conducted using various electrodes, including glassy carbon electrodes (GCE) and carbon paste electrodes (CPE). nih.govresearchgate.netabechem.ir Differential pulse voltammetry on a GCE has been used to study the pH-dependent behavior of nicotinic acid, where at normal pH, the amphoteric ion prevails and undergoes a one-electron transfer. nih.gov Cyclic voltammetry has also been employed to study the reduction mechanism, suggesting an electron transfer followed by a chemical reaction. nih.gov
The electrochemical reduction of nicotinic acid on carbon-based electrodes can be challenging without modification. However, studies have shown that a remarkable reduction signal can be obtained on unmodified CPE by optimizing parameters such as electroanalysis pH, binder type, and percentage in the electrode composition, and utilizing techniques like square wave voltammetry. abechem.irabechem.com An optimal pH of 2.2 has been reported for the determination of nicotinic acid using square wave voltammetry on a CPE. abechem.com This optimized method has shown a linear concentration range and a low detection limit, successfully applied to determine nicotinic acid in urine, serum, and pharmaceutical samples. abechem.irabechem.com
Modified electrodes have also been developed to enhance the voltammetric determination of nicotinic acid. A self-assembled monolayer of mercaptoacetic acid coated gold electrode has been used for the voltammetric monitoring of nicotinic acid, showing enhanced sensitivity and a linear response over a specific concentration range. nih.gov
Cyclic voltammetry has been used to study the redox behavior of nicotinic acid and nicotinamide on a polycrystalline gold electrode. The oxidation of both compounds occurs at similar potentials, while their reduction happens at different peak potentials, allowing for selective determination in pharmaceuticals. capes.gov.brresearchgate.net
Bioanalytical Methods for Plasma and Tissue Samples
Analyzing nicotinic acid and its metabolites in biological matrices like plasma and tissue requires highly sensitive and specific bioanalytical methods due to their low concentrations and the complexity of the sample matrix.
Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques widely used for the quantification of nicotinic acid and its metabolites in biological samples. researchgate.netnih.govresearchgate.net These methods offer high sensitivity, specificity, and the ability to simultaneously quantify multiple analytes.
One LC-MS/MS method has been developed and validated for the simultaneous quantification of nicotinic acid, nicotinamide, nicotinuric acid, and N-methyl-2-pyridone-5-carboxamide in human plasma. The method involves protein precipitation, chromatographic separation, and detection using multiple-reaction monitoring (MRM) in positive electrospray ionization mode. researchgate.netnih.gov This method has been applied to determine these compounds in human subjects. researchgate.net
Another sensitive HPLC-MS/MS method has been developed for the determination of nicotinic acid and its metabolites, including niacinamide and nicotinuric acid, in human plasma. This method utilizes protein precipitation with acetonitrile, followed by chromatographic separation on a C18 column and detection using MS/MS. researchgate.net
While mass spectrometry-based methods are highly reliable, they can be complex and expensive. frontiersin.orgnadmed.com Enzymatic cycling assays, also known as reactant recycling assays, offer simpler, cost-effective, and highly reproducible alternatives for quantifying NAD⁺ in plasma. frontiersin.org These assays typically involve enzymatic reactions that convert NAD⁺ into a measurable product, often detected colorimetrically or fluorometrically. frontiersin.orgnadmed.comomre.co
For tissue samples, NAD⁺ and NADH extraction protocols are employed before quantification. nih.gov Homogenization of tissue samples in appropriate lysis buffers is typically required. promega.com
Assessment of this compound Status through Biochemical Indices
Assessing this compound status in individuals is crucial for identifying deficiency or monitoring the adequacy of intake. Biochemical indices, primarily the measurement of this compound metabolites, are widely used for this purpose. foodandnutritionresearch.netfoodandnutritionresearch.net
Urinary Excretion of Nicotinamide Metabolites
The measurement of this compound metabolites in urine is considered a reliable and sensitive method for assessing this compound status. foodandnutritionresearch.netnutritionalassessment.orgkcl.ac.uk The major end products of this compound metabolism excreted in urine are N'-methylnicotinamide (NMN) and N'-methyl-2-pyridone-5-carboxamide (2-pyridone or 2-Py). foodandnutritionresearch.netnutritionalassessment.orgadhb.govt.nz These metabolites are derived from both preformed this compound and this compound synthesized from dietary tryptophan. nutritionalassessment.org
The excretion of both NMN and 2-pyridone decreases in this compound deficiency. foodandnutritionresearch.netnutritionalassessment.org Measuring the 24-hour urinary excretion of these metabolites is considered a reliable indicator of this compound and tryptophan intake adequacy. nutritionalassessment.org For instance, studies have shown a significant fall in 24-hour urinary NMN and 2-pyridone excretion during periods of low this compound intake. nutritionalassessment.org
HPLC is commonly used to measure these urinary metabolites. nutritionalassessment.org Sampling strategies include 24-hour urine collections, with results expressed as concentrations (e.g., mg/d), or random spot urine samples, where the ratio of 2-pyridone to NMN or concentrations relative to creatinine (B1669602) are used. nutritionalassessment.org Interpretive criteria are available for urinary excretion of these metabolites, expressed relative to creatinine and as the 2-pyridone/NMN ratio. nutritionalassessment.org
While the 24-hour urinary excretion of NMN has been considered a common index of this compound nutritional status, the interpretation of NMN excretion alone may be limited, particularly in conditions affecting renal function, and the measurement of 2-pyridone should also be included. nih.govmdpi.com The ratio of 2-pyridone to NMN is considered a useful index of this compound status, as it can bypass the influence of factors like age and creatinine excretion. adhb.govt.nz Under normal conditions, a higher percentage of this compound is excreted as 2-pyridone compared to NMN. nutritionalassessment.org An altered ratio, where 2-pyridone excretion is reduced more than NMN excretion, can be indicative of this compound deficiency. adhb.govt.nz
Studies have investigated the relationship between this compound intake levels and the urinary excretion of NMN and 2-pyridone. nih.govoup.com Results suggest that urinary excretion of less than a certain amount of NMN or 2-pyridone per day can be indicative of low this compound intake. nih.gov
Table: Typical Percentage Distribution of this compound Metabolites in Urine
| Metabolite | Typical Excretion Percentage | Source |
| N'-methylnicotinamide (NMN) | 20% - 35% | nutritionalassessment.org |
| N'-methyl-2-pyridone-5-carboxamide (2-pyridone) | 45% - 60% | nutritionalassessment.org |
Note: This distribution can vary depending on this compound and tryptophan intake and the individual's this compound status. nutritionalassessment.org
Cellular NAD and NADP Concentrations
Cellular concentrations of the coenzymes NAD and NADP are considered more direct indicators of functional this compound status and are responsive to changes in this compound intake. kcl.ac.ukmdpi.comnih.gov While NADP concentrations in blood tend to remain relatively stable, even with low this compound intake, NAD concentrations are more sensitive and decline during this compound deficiency. foodandnutritionresearch.netnutritionalassessment.orgmdpi.comnih.gov
Measurement of NAD concentrations in erythrocytes (red blood cells) is considered a sensitive and reliable biomarker for assessing the risk of this compound deficiency. nutritionalassessment.orgkcl.ac.uknih.gov The ratio of erythrocyte NAD to NADP, sometimes referred to as the "this compound index," is also used as a measure of this compound status. nutritionalassessment.orgkcl.ac.ukmdpi.comnih.gov A ratio below 1.0 has been suggested as an interpretive criterion to identify individuals at risk of deficiency. nutritionalassessment.orgmdpi.comnih.gov
Research has shown that erythrocyte NAD levels may serve as a sensitive indicator for assessing this compound status. nih.gov In controlled studies, subjects on diets with lower this compound equivalents showed decreased plasma tryptophan levels and lower erythrocyte NAD levels, while NADP levels remained relatively unchanged. nih.gov
Methods for measuring NAD and NADP in erythrocytes include LC-MS/MS, which allows for rapid analysis. nutritionalassessment.org Enzymatic assays are also used for NAD quantification in biological samples. frontiersin.orgnadmed.comomre.co
Table: this compound Status Indices Based on Erythrocyte NAD and NADP
| Index | Description | Indicative of Deficiency | Source |
| Erythrocyte NAD Concentration | Direct measure of functional this compound status | Decreased | nutritionalassessment.orgmdpi.com |
| NAD:NADP Ratio (this compound Index) | Ratio of erythrocyte NAD to NADP | Below 1.0 | nutritionalassessment.orgmdpi.com |
Preclinical and in Vitro Research Models
Cell Culture Models
In vitro studies using isolated cell lines are crucial for dissecting the direct molecular effects of nicotinic acid.
Research on adipocytes has demonstrated that nicotinic acid can directly alter the expression of inflammatory molecules. In 3T3-L1 adipocytes stimulated with tumor necrosis factor-alpha (TNF-α), nicotinic acid treatment attenuated the gene expression of several pro-inflammatory chemokines. nih.gov This included a significant reduction in fractalkine, monocyte chemoattractant protein-1 (MCP-1), and 'regulated upon activation, normal T cell expressed and secreted' (RANTES). nih.gov Conversely, nicotinic acid dose-dependently increased the mRNA levels of the anti-inflammatory adipokine, adiponectin. nih.gov These effects suggest a direct anti-inflammatory role for nicotinic acid in adipose tissue.
The impact of nicotinic acid on immune cells is also a significant area of investigation. In human monocytes, nicotinic acid has been shown to attenuate the release of inflammatory cytokines like TNF-α and interleukin-6 when stimulated by Toll-like receptor (TLR) ligands. nih.govmdpi.com This anti-inflammatory effect is mediated through the GPR109A receptor. nih.gov Studies on the RAW264.7 murine macrophage cell line revealed that nicotinic acid could reverse the migratory arrest induced by oxidized low-density lipoprotein (oxLDL). scispace.com Furthermore, in macrophages from mice on an atherogenic diet, nicotinic acid decreased the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. opencardiovascularmedicinejournal.com
In dermatology research, keratinocytes are a key focus. Studies have shown that nicotinic acid can promote epidermal differentiation, a process that can be defective in photodamaged skin. researchgate.net It has been found that normal human epidermal keratinocytes primarily utilize the Preiss-Handler pathway for NAD+ production, and supplementation with nicotinic acid effectively increases cellular NAD+ levels. mdpi.com This increase in NAD+ may enhance the mitochondrial anti-oxidative potential in these cells. mdpi.com
Table 1: Effect of Nicotinic Acid on Gene Expression in TNF-α-Treated 3T3-L1 Adipocytes
| Gene | Function | Effect of Nicotinic Acid | Reference |
|---|---|---|---|
| Fractalkine | Pro-inflammatory Chemokine | 50 ± 12% reduction in expression | nih.gov |
| MCP-1 | Pro-inflammatory Chemokine | 50 ± 6% reduction in expression | nih.gov |
| RANTES | Pro-inflammatory Chemokine | 70 ± 3% reduction in expression | nih.gov |
| Adiponectin | Anti-inflammatory Adipokine | 3-5 fold increase in mRNA | nih.gov |
In liver cell models, nicotinic acid has demonstrated protective and regulatory functions. Studies using human hepatoma cell lines HepG2 and Hep3B, as well as the non-transformed mouse hepatocyte line AML-12, have shown that nicotinic acid can protect against oxidative stress-induced cell death. nih.gov Pretreatment with nicotinic acid was found to prevent cytotoxicity induced by hydrogen peroxide (H₂O₂). nih.gov
Research has also elucidated the transport mechanism of nicotinic acid in liver cells. Both HepG2 cells and human primary hepatocytes exhibit a specific, high-affinity, carrier-mediated system for nicotinic acid transport that is acidic pH-dependent. nih.gov Furthermore, recent findings suggest that nicotinic acid can suppress liver cancer metastasis. researchgate.net It does so by metabolically generating nicotinyl-CoA, which stimulates a specific type of histone modification (lysine nicotinylation). This epigenetic change alters chromatin accessibility and inhibits the expression of an oncogene, thereby impeding hepatocellular carcinoma progression. researchgate.net In contrast, nicotinamide (B372718), another form of vitamin B3, was found to potentially promote tumor growth in this model. researchgate.net
The neuroprotective properties of nicotinic acid and its derivatives have been explored in various neuronal cell models. Nicotinamide, the amide form of nicotinic acid, has been shown to promote neuronal survival, particularly under conditions of oxidative stress. nih.gov It can also counteract amyloid toxicity in organotypic hippocampal slice cultures by reducing the expression of genes related to Alzheimer's disease and improving neuron survival. nih.gov In vitro studies have demonstrated that nicotinic acid exerts anti-inflammatory, anti-oxidant, and anti-apoptotic activities in different cell types, which is relevant for managing several pathological conditions affecting the central nervous system. nih.gov
The effects of nicotinic acid on cancer cells appear to be context-dependent. In malignant glioma, a highly invasive brain tumor, nicotinic acid has been shown to impair cell migration and invasion. nih.govresearchgate.net In the U251 glioma cell line, treatment with nicotinic acid led to the disruption of the leading-edge assembly, a critical structure for cell movement. nih.govnih.gov It was observed that specific concentrations of nicotinic acid could selectively cause detachment and death of U251 glioma cells. nih.gov
However, in other cancer cell lines, nicotinic acid can have a protective effect against certain chemotherapies. For instance, in cell lines with high expression of the enzyme nicotinic acid phosphoribosyltransferase (NAPRT), such as ML-2 and HCT-116, nicotinic acid can rescue cells from death induced by NAPRT inhibitors like APO866. aacrjournals.org In contrast, cell lines with low NAPRT expression, such as A2780 and NYH, are not protected. aacrjournals.org This highlights the importance of the cellular metabolic context in determining the effect of nicotinic acid.
Research on human fibroblast cell lines has explored the metabolic effects of nicotinic acid. Early studies investigated its influence on purine (B94841) biosynthesis. nih.gov More recent research has focused on nicotinamide, which has been found to increase collagen synthesis in dermal fibroblasts. researchgate.net This suggests a role in maintaining the structural integrity of the skin. researchgate.net Supplementation with vitamin B3 has also been shown to lower oxidative stress in fibroblasts. nih.gov
Animal Models
Animal models have been instrumental in understanding the systemic effects of nicotinic acid in various disease states.
Mouse models of Alzheimer's disease have been used to study the therapeutic potential of nicotinic acid. In APP/PS1 transgenic mice, a diet supplemented with nicotinic acid was found to enhance cognitive capacity. nih.govnih.govamegroups.org The proposed mechanisms include reducing the formation of amyloid-beta plaques, improving mitochondrial metabolism, and reducing neuroinflammation. nih.govtechnologynetworks.com
To study niacin deficiency, a kynurenine (B1673888) 3-monooxygenase knockout (KMO-/-) mouse model has been established. nih.govresearchgate.net These mice lack the ability to synthesize NAD from tryptophan and thus their this compound status can be controlled by dietary nicotinic acid, making them a useful model to investigate the pathophysiology of this compound deficiency and its relationship with age-related diseases. nih.govresearchgate.net
In oncology, rodent models have been used to confirm the in vitro findings on glioma. In a rat model, nicotinic acid was shown to inhibit the invasion of malignant glioma cells. withpower.com Furthermore, in mouse models of glioblastoma, this compound treatment was found to reactivate immune cells (monocytes and macrophages) within the tumor microenvironment, leading to reduced tumor size and prolonged survival, especially when combined with the chemotherapy drug temozolomide. withpower.comfiercebiotech.com
Animal models of atherosclerosis, such as C57Bl/6J mice fed an atherogenic diet, have been used to demonstrate the anti-inflammatory effects of nicotinic acid in vivo. opencardiovascularmedicinejournal.com In weaned piglets, dietary supplementation with this compound was shown to improve intestinal morphology, regulate mucosal immunity, and beneficially alter the composition of the gut microbiota. mdpi.com
Table 2: Summary of Nicotinic Acid Research in Animal Models
| Animal Model | Disease/Condition Studied | Key Findings | Reference |
|---|---|---|---|
| APP/PS1 Transgenic Mice | Alzheimer's Disease | Improved cognition, reduced amyloid plaques, and decreased neuroinflammation. | nih.govnih.govtechnologynetworks.com |
| KMO-/- Mice | This compound Deficiency | Allows for controlled study of this compound nutritional status and deficiency-related pathologies. | nih.govresearchgate.net |
| Glioblastoma Mouse/Rat Models | Glioblastoma | Inhibited glioma cell invasion, reduced tumor volume, and prolonged survival. | withpower.comfiercebiotech.com |
| C57Bl/6J Mice on Atherogenic Diet | Atherosclerosis | Demonstrated in vivo anti-inflammatory effects. | opencardiovascularmedicinejournal.com |
| Weaned Piglets | Intestinal Health | Improved intestinal morphology and mucosal immunity; modulated gut microbiota. | mdpi.com |
Genetically Modified Mouse Models (e.g., GPR109A knockout)
Genetically modified mouse models, particularly those with a knockout of the GPR109A gene, have been pivotal in confirming the receptor-dependent effects of nicotinic acid. The GPR109A receptor is the high-affinity receptor for nicotinic acid.
Studies using GPR109A knockout mice have demonstrated that the anti-atherosclerotic effects of nicotinic acid are largely, if not entirely, mediated through this receptor. nih.govjci.org In mouse models of atherosclerosis, the beneficial impact of nicotinic acid on lesion progression was absent in mice lacking the GPR109A receptor. nih.govscispace.com This was observed even under conditions where plasma total cholesterol and HDL cholesterol levels were unaffected, indicating a mechanism independent of systemic lipid modification. nih.govscispace.com
Further research has shown that GPR109A expression on immune cells, such as macrophages, is crucial for the anti-inflammatory and anti-atherosclerotic actions of nicotinic acid. nih.govjci.org In wild-type mice, nicotinic acid treatment led to a reduction in the expression of vascular cell adhesion molecule-1 (VCAM-1) and P-selectin, effects that were not seen in mice with a GPR109A deficiency in their bone marrow. jci.org Moreover, in macrophages from wild-type mice, nicotinic acid induced the expression of the cholesterol transporter ABCG1 and promoted cholesterol efflux, an effect that was absent in macrophages from GPR109A-deficient animals. nih.govjci.org
The following table summarizes key findings from studies using GPR109A knockout mouse models.
| Model | Key Findings |
| GPR109A knockout mice | The anti-atherosclerotic effect of nicotinic acid was not observed in mice lacking the GPR109A receptor. nih.govscispace.com |
| Bone marrow transplantation from GPR109A-deficient mice | Abrogated the beneficial effect of nicotinic acid on atherosclerosis progression in recipient mice. nih.govscispace.com |
| Macrophages from GPR109A-deficient mice | Did not exhibit nicotinic acid-induced expression of ABCG1 or enhanced cholesterol efflux. nih.govjci.org |
Models of Cardiovascular Disease (e.g., Atherosclerosis)
Animal models of atherosclerosis, such as the LDL-receptor knockout (Ldlr-/-) and Apolipoprotein E knockout (ApoE-/-) mice, have been extensively used to study the cardiovascular effects of nicotinic acid. These models, when fed a high-fat diet, develop atherosclerotic plaques similar to those seen in humans.
Research in Ldlr-/- mice has shown that nicotinic acid can significantly reduce atherosclerotic lesion formation. jci.org This effect was linked to the activation of GPR109A on immune cells, leading to anti-inflammatory responses within the atherosclerotic plaques. nih.govscispace.com Specifically, nicotinic acid was found to inhibit the recruitment of macrophages to the plaques. nih.govjci.org In ApoE-/- mice, nicotinic acid treatment has been associated with the suppression of inflammatory cytokines, adhesion molecules, and apoptosis of vascular smooth muscle cells, contributing to the inhibition of atherosclerosis progression. researchgate.net
Interestingly, some studies have demonstrated that the anti-atherosclerotic effects of nicotinic acid in these models can occur independently of its traditional lipid-lowering effects. nih.govnih.gov For instance, nicotinic acid inhibited disease progression in a mouse model of atherosclerosis without altering total cholesterol or HDL cholesterol levels in the plasma. nih.govscispace.com
The table below outlines significant findings from cardiovascular disease models.
| Model | Key Findings |
| Ldlr-/- mice on a high-fat diet | Nicotinic acid treatment significantly reduced atherosclerotic lesion formation. jci.org |
| ApoE-/- mice | Nicotinic acid inhibited the progression of atherosclerosis while suppressing inflammatory markers and apoptosis. researchgate.net |
| C57Bl/6J mice on an atherogenic diet | Showed increased body weight and total plasma cholesterol; nicotinic acid was able to decrease the production of pro-inflammatory cytokines in stimulated macrophages from these mice. opencardiovascularmedicinejournal.com |
Models of Neurodegenerative Diseases (e.g., Alzheimer's)
Preclinical models of neurodegenerative diseases, particularly Alzheimer's disease, have been employed to investigate the potential neuroprotective effects of nicotinic acid and its derivatives. The APP/PS1 transgenic mouse model, which develops amyloid plaques characteristic of Alzheimer's disease, is a commonly used tool in this area of research.
Studies involving APP/PS1 mice have suggested that supplementation with nicotinic acid may contribute to the amelioration of Alzheimer's disease-like pathology and cognitive deficits. nih.govnih.gov Research has indicated that a this compound-supplemented diet can enhance cognitive capacity in these animal models. nih.gov The proposed mechanisms for these benefits include the reduction of amyloid-beta (Aβ) formation, improvement of mitochondrial metabolism, regulation of autophagy, and reduction of inflammation. nih.gov Transcriptomics analysis has identified several hub genes (Ctnnb1, Mdm2, Crebbp, Gnb2l1/RACK1, and Pten) and related pathways, such as circadian rhythm and long-term potentiation, that may be involved in the cognitive enhancement observed with this compound supplementation. nih.govnih.gov
Furthermore, research has shown that in animal models of Alzheimer's disease, this compound treatment led to fewer amyloid plaques and improved cognition, effects that were demonstrated to be dependent on the HCAR2 receptor (the human equivalent of GPR109A). iu.edu
Key findings from research on nicotinic acid in Alzheimer's disease models are summarized below.
| Model | Key Findings |
| APP/PS1 transgenic mice | This compound supplementation was associated with enhanced cognitive capacity. nih.gov |
| Alzheimer's disease animal models | This compound treatment resulted in fewer amyloid plaques and improved cognition through the HCAR2 receptor. iu.edu |
| In vivo studies | Identified hub genes and pathways involved in the cognitive benefits of this compound supplementation. nih.govnih.gov |
Models of Insulin (B600854) Resistance and Metabolic Abnormalities
Animal models of insulin resistance and metabolic abnormalities, such as those induced by a high-fat diet (HFD) or genetic predisposition like the OLETF rat, are crucial for understanding the complex effects of nicotinic acid on glucose and lipid metabolism.
Long-term administration of this compound has been shown to induce insulin resistance in various tissues, including adipose tissue, liver, and muscle. nih.gov In a "humanized" mouse model (APOE*3-Leiden.CETP transgenic mice) fed a Western-type diet, this compound-induced insulin resistance was associated with a downregulation of key insulin-signaling genes in white adipose tissue. nih.gov In diet-induced obese mice, this compound has been reported to exacerbate β-cell lipotoxicity. frontiersin.org
Conversely, some studies using GPR109A-knockout mice on a high-fat diet have shown that oral supplementation of this compound resulted in a significant reduction in body weight and fat mass, an effect not seen in the knockout mice. biorxiv.org This suggests a GPR109A-dependent role in controlling energy homeostasis. biorxiv.org
Research in OLETF rats, a model of obesity and type 2 diabetes, has compared the effects of nicotinic acid and nicotinamide. nih.gov In this model, nicotinamide was more effective than nicotinic acid in improving glucose control and positively influencing the hepatic NAD-sirtuin pathway, which is involved in regulating glucose and lipid metabolism. nih.gov
The following table highlights key findings from models of insulin resistance.
| Model | Key Findings |
| APOE*3-Leiden.CETP transgenic mice | Long-term this compound treatment induced insulin resistance and was associated with downregulation of insulin-signaling genes in adipose tissue. nih.gov |
| High-fat diet-fed wild-type mice | This compound supplementation led to a significant reduction in body weight and fat mass, an effect absent in GPR109A-deficient mice. biorxiv.org |
| OLETF rats (model of obesity and type 2 diabetes) | Nicotinamide treatment improved glucose control and positively affected the hepatic NAD-sirtuin pathway more effectively than nicotinic acid. nih.gov |
| Adiponectin knockout (Adipoq-/-) mice on HFD | This compound decreased HFD-induced body weight gain in an adiponectin-dependent manner. mdpi.com |
Skin Cancer Models (e.g., UV-induced)
In vitro and in vivo models have been utilized to explore the protective effects of nicotinic acid and its amide derivative, nicotinamide, against ultraviolet (UV)-induced skin damage and carcinogenesis. Cultured human skin keratinocytes (HaCaT cells) are a common in vitro model for these investigations.
Studies have shown that this compound pretreatment can protect keratinocytes from UV-induced cell death and apoptosis. nih.gov This protective effect is thought to be mediated through the enhancement of the AKT and mTORC/S6 signaling pathways, which are important for cell survival. nih.gov
In murine models, both topical and oral administration of nicotinamide have been found to prevent the immunosuppressive effects of UV radiation. sci-hub.se UV-induced immunosuppression is a known contributor to skin carcinogenesis. Nicotinamide appears to work by enhancing the repair of UV-induced DNA damage. ascopost.com It has been shown to be effective when applied either before or immediately after UV exposure, indicating it does not function as a sunscreen. sci-hub.se
The table below summarizes findings from skin cancer models.
| Model | Key Findings |
| Cultured human skin keratinocytes (HaCaT cells) | This compound pretreatment protected against UV-induced cell death and apoptosis. nih.gov |
| Murine models | Topical or oral nicotinamide prevented the immunosuppressive effects of UV radiation. sci-hub.se |
| In vitro studies | This compound's protective effect was linked to the activation of AKT/mTOR/S6 signaling pathways. nih.gov |
Zebrafish Models for Epigenetic Studies
Zebrafish have emerged as a valuable model organism for studying the epigenetic effects of various compounds, including those related to nicotinic acid. While much of the research has focused on nicotine (B1678760), the findings provide insights into potential epigenetic mechanisms that could be relevant to nicotinic acid.
Studies in zebrafish have demonstrated that nicotine can induce long-term changes in the brain's reward pathways through epigenetic mechanisms, including histone and DNA chemical modifications. researchgate.netnih.gov Nicotine exposure has been shown to facilitate histone H3 and H4 acetylation by inhibiting histone deacetylase (HDAC) activity. nih.gov This hyperacetylated state of histones can lead to increased gene expression. nih.gov
Furthermore, nicotine-induced conditioned place preference (CPP), a measure of reward, has been associated with hypomethylation in the promoter regions of specific genes, such as those for nicotinic acetylcholine (B1216132) receptor (nAChR) subunits. nih.gov Conversely, treatment with a methyl group donor, L-methionine, was found to reduce nicotine-induced CPP. nih.gov These findings highlight the dynamic role of DNA methylation in regulating behavioral responses to nicotinic compounds.
Key findings from zebrafish epigenetic studies are presented in the table below.
| Model | Key Findings |
| Zebrafish | Nicotine induces long-term changes in neural activity through epigenetic regulation. researchgate.netnih.gov |
| Zebrafish brain | Nicotine exposure can facilitate histone hyperacetylation, favoring gene expression. nih.gov |
| Zebrafish with nicotine-induced CPP | Showed hypomethylation in the promoter regions of specific neurotransmitter receptor genes. nih.gov |
Rat Models for Metabolic and Epigenetic Changes
Rat models have been instrumental in investigating the metabolic and epigenetic consequences of nicotinic acid and nicotinamide supplementation. These studies have provided evidence that high intake of these compounds can lead to significant physiological alterations.
Research in male rats fed diets supplemented with nicotinamide for several weeks revealed that high doses could induce detrimental metabolic changes. nih.govcambridge.org These included impaired glucose tolerance and insulin sensitivity. nih.govcambridge.org The nicotinamide-treated rats also showed higher levels of a marker for DNA damage (8-hydroxy-2'-deoxyguanosine) in the liver and kidneys. nih.govcambridge.org
From an epigenetic perspective, nicotinamide supplementation was associated with a decrease in global hepatic DNA methylation. nih.govcambridge.org It also had gene-specific effects on the methylation of CpG sites within the promoters and the expression of hepatic genes involved in methyl transfer reactions, homocysteine metabolism, and oxidative defense. nih.govcambridge.org These findings suggest that high nicotinamide intake can lead to epigenetic changes through mechanisms involving oxidative tissue injury, insulin resistance, and disturbed methyl metabolism. nih.gov
Another study in rats found that cumulative doses of nicotinic acid led to a dose-dependent increase in plasma levels of N1-methylnicotinamide and hydrogen peroxide, which was associated with a decrease in liver and skeletal muscle glycogen (B147801) levels. tandfonline.com
The table below summarizes key findings from rat models of metabolic and epigenetic changes.
| Model | Key Findings |
| Male rats on nicotinamide-supplemented diet | High-dose nicotinamide induced impaired glucose tolerance, insulin sensitivity, and increased a marker of DNA damage. nih.govcambridge.org |
| Rat liver | Nicotinamide supplementation was associated with a decrease in global DNA methylation and gene-specific methylation changes. nih.govcambridge.org |
| Rats treated with nicotinic acid | Showed a dose-dependent increase in plasma N1-methylnicotinamide and hydrogen peroxide, and decreased glycogen levels. tandfonline.com |
In Vitro Assays for Molecular and Cellular Effects
In vitro assays are fundamental tools for elucidating the molecular and cellular mechanisms of action of nicotinic acid. These experimental systems, using isolated cells, proteins, and other biological components, allow for controlled investigation into the direct effects of the compound, independent of systemic physiological variables. Key assays have focused on receptor activation, downstream signaling cascades, gene expression, and specific cellular functions.
Receptor Activation and Signaling Pathway Assays
The primary molecular target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A). nih.govaacrjournals.orgnih.gov A variety of in vitro assays are employed to study the interaction of nicotinic acid with GPR109A and the subsequent intracellular signaling events.
Cyclic AMP (cAMP) Assays: As GPR109A is coupled to an inhibitory G protein (Gi), its activation by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govnih.gov This effect is commonly measured in cell lines engineered to express GPR109A, such as HEK-293 cells. nih.govaacrjournals.orgnih.gov In these assays, cAMP levels are first stimulated using an agent like forskolin, and the ability of nicotinic acid to reduce these elevated levels is quantified. aacrjournals.orgnih.gov The response is sensitive to pertussis toxin, which uncouples Gi proteins from their receptors, confirming the involvement of this pathway. nih.govnih.gov
β-Arrestin Recruitment Assays: Beyond G-protein signaling, the activation of GPR109A by nicotinic acid also induces the recruitment of β-arrestin proteins to the receptor at the cell membrane. nih.gov This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. nih.govnih.gov Techniques like Bioluminescence Resonance Energy Transfer (BRET) are used to measure this recruitment in live cells. nih.gov These assays have revealed that nicotinic acid promotes a conformational change in β-arrestin and its translocation from the cytosol to the plasma membrane. nih.gov Studies using specific siRNAs to knock down β-arrestin expression have further confirmed its role in GPR109A internalization. nih.gov
ERK Phosphorylation Assays: Nicotinic acid stimulation of GPR109A can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK). nih.govnih.gov This is often assessed via Western blotting, using antibodies specific to the phosphorylated form of ERK. Research has shown that this signaling is dependent on β-arrestin, highlighting a distinct pathway from the Gi-mediated cAMP reduction. nih.gov
Table 1: In Vitro Assays for GPR109A Signaling
| Assay Type | Cell Line/System | Measured Effect of Nicotinic Acid | Key Finding |
|---|---|---|---|
| cAMP Accumulation Assay | GPR109A-expressing HEK-293 cells | Inhibition of forskolin-stimulated cAMP production | Demonstrates Gi-protein-coupled pathway activation. nih.govaacrjournals.orgnih.gov |
| β-Arrestin Recruitment Assay (BRET) | GPR109A-expressing HEK-293 cells | Recruitment of β-arrestin to the cell membrane | Mediates receptor internalization and G-protein independent signaling. nih.gov |
| ERK Phosphorylation (Western Blot) | GPR109A-expressing HEK-293 cells | Increased phosphorylation of ERK MAPK | Signaling is β-arrestin-dependent. nih.gov |
Gene and Protein Expression Analysis
In vitro studies have demonstrated that nicotinic acid can directly modulate the expression of various genes and proteins in different cell types, including adipocytes, macrophages, and hepatocytes. nih.gov
Adipocytes: In 3T3-L1 adipocytes, nicotinic acid has been shown to inhibit the induction of pro-inflammatory chemokines, such as fractalkine and monocyte chemoattractant protein-1, by Tumor Necrosis Factor-alpha (TNF-α). nih.gov Concurrently, it increases the expression of the atheroprotective adipokine, adiponectin. nih.gov Furthermore, it upregulates the expression of key genes involved in cholesterol efflux, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ), Liver X receptor alpha (LXRα), and ATP-binding cassette transporter A1 (ABCA1). nih.gov
Macrophages: In cultured human macrophages, nicotinic acid treatment increases the expression of PPARγ and ABCA1. nih.gov Studies using RAW cells, a macrophage-like cell line, show that inflammatory stimuli like lipopolysaccharide (LPS) significantly increase GPR109A mRNA levels, suggesting a feedback mechanism. researchgate.net
Keratinocytes: In normal human epidermal keratinocytes, supplementation with nicotinic acid leads to the up-regulation of mitochondrial superoxide (B77818) dismutase (SOD2) and sirtuin 3 (SIRT3) proteins, indicating an impact on mitochondrial function and anti-oxidative potential. nih.gov
Bovine Mammary Epithelial Cells: Research on bovine mammary epithelial cells has shown that this compound can activate the GPR109A/NRF2/autophagy signaling pathway. Western blot analysis confirmed time-dependent increases in the protein levels of GPR109A, Nuclear factor erythroid 2-related factor 2 (NRF-2), and Heme oxygenase-1 (HO-1) following this compound treatment. researchgate.net
Table 2: Effects of Nicotinic Acid on Gene Expression in Various Cell Types In Vitro
| Cell Type | Upregulated Genes/Proteins | Downregulated Genes/Proteins | Reference |
|---|---|---|---|
| 3T3-L1 Adipocytes | Adiponectin, PPARγ, LXRα, ABCA1 | Fractalkine, Monocyte chemoattractant protein-1 (TNF-α induced) | nih.gov |
| Human Macrophages | PPARγ, ABCA1 | Not specified | nih.gov |
| Human Epidermal Keratinocytes | SOD2, SIRT3 | Not specified | nih.gov |
| Bovine Mammary Epithelial Cells | GPR109A, NRF-2, HO-1 | Not specified | researchgate.net |
Cellular Function Assays
A range of assays have been developed to measure the direct functional consequences of nicotinic acid on specific cell types.
Lipolysis Assays: The anti-lipolytic effect of nicotinic acid is a cornerstone of its mechanism. nih.gov This is typically studied in vitro using primary adipocytes or adipocyte cell lines. nih.gov Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, is induced by agents like isoproterenol, and the inhibitory effect of nicotinic acid on the release of these products into the culture medium is measured. nih.gov
Prostaglandin (B15479496) Secretion Assays: Nicotinic acid is known to induce the secretion of prostaglandin D2 (PGD2), particularly from immune cells like macrophages and Langerhans cells. nih.govnih.gov In vitro models using cultured human macrophages have demonstrated a concentration- and time-dependent secretion of PGD2 in response to nicotinic acid. nih.gov This effect is preventable by pre-incubation with aspirin, confirming the involvement of cyclooxygenase enzymes. nih.gov Nicotinuric acid, but not nicotinamide, also induces this effect. nih.gov
Cell Viability and Apoptosis Assays: Studies using Jurkat T-cells have evaluated the effect of nicotinic acid on apoptosis (programmed cell death). enduranceresearch.com In these assays, apoptosis is induced by a stressor like sodium deoxycholate. The results indicate that nicotinic acid protects cells against induced apoptosis, suggesting a role in promoting cellular health and DNA repair, partly through its function as a precursor to NAD+. enduranceresearch.com
NAD+ Production Assays: The role of nicotinic acid as a precursor for nicotinamide adenine (B156593) dinucleotide (NAD+) can be directly measured in cell culture. In human keratinocytes, incubation with nicotinic acid leads to a significant increase in intracellular NAD+ levels. nih.govdntb.gov.ua This effect was observed even when the primary NAD+ salvage pathway from nicotinamide was inhibited, highlighting the functionality of the Preiss-Handler pathway for NAD+ synthesis from nicotinic acid in these cells. nih.gov
Table 3: Summary of Cellular Function Assays for Nicotinic Acid
| Assay | Cell Type | Measured Effect of Nicotinic Acid | Reference |
|---|---|---|---|
| Lipolysis Assay | Adipocytes | Inhibition of free fatty acid release | nih.govnih.gov |
| Prostaglandin Secretion | Human Macrophages | Increased secretion of Prostaglandin D2 (PGD2) | nih.gov |
| Apoptosis Assay | Jurkat T-cells | Protection against induced apoptosis | enduranceresearch.com |
| NAD+ Level Measurement | Human Epidermal Keratinocytes | Increased intracellular NAD+ concentration | nih.govdntb.gov.ua |
Future Directions in Nicotinic Acid Research
Elucidation of Remaining Unknown Mechanisms and Signaling Pathways
Despite significant progress, the complete spectrum of nicotinic acid's mechanisms and signaling pathways is not yet fully understood. While activation of the GPR109A receptor is known to mediate some effects, particularly flushing, evidence suggests that other receptor-independent and -dependent mechanisms may also be involved in its metabolic and vascular actions. nih.govnih.gov Future research is warranted to elucidate these additional mechanisms, which would contribute not only to a comprehensive understanding of NA's effects but also potentially lead to the discovery of novel pathways for gene regulation by lipids or hormones. nih.gov Studies are needed to explore how NA acutely or chronically alters gene expression and cellular signaling in various tissues, considering both direct receptor interactions and indirect effects mediated by changes in circulating lipid or hormone levels. nih.gov For instance, research into NA's effect on activating FOXO1 in insulin-sensitive tissues may be crucial, as some FOXO1 target genes are implicated in blood glucose control and insulin (B600854) sensitivity. nih.gov
Development of Novel Drugs Targeting Nicotinic Acid Receptors
The discovery of specific nicotinic acid receptors, such as GPR109A, has opened avenues for developing novel therapeutic agents. nih.gov Future research is focused on designing drugs that selectively target these receptors to potentially harness the beneficial effects of nicotinic acid while minimizing undesirable side effects like flushing. nih.gov This includes the development of partial agonists for the NA receptor that could exert lipid-modifying effects without inducing significant flushing. nih.gov Although several NA receptor agonists have been developed and patented, their clinical effects require further investigation to determine if they can replicate the beneficial properties of nicotinic acid on atherosclerosis without significant adverse effects. nih.gov Research also extends to targeting other nicotinic acetylcholine (B1216132) receptors (nAChRs), which are being investigated for central nervous system disorders like depression and dementia, with the development of both agonists and antagonists. acs.orgnih.govmdpi.comfrontiersin.orgmdpi.comwikipedia.org
Strategies for Mitigating Adverse Effects (e.g., Flushing) for Enhanced Therapeutic Potential
Nicotinic acid-induced flushing remains a significant barrier to patient compliance and limits its therapeutic potential. nih.govnih.govd-nb.info Future research is actively exploring strategies to mitigate this adverse effect. Approaches include dose titration, taking NA with meals, avoiding exacerbating factors, and co-administration with other agents like aspirin. nih.govtroscriptions.com The understanding that GPR109A activation in Langerhans cells contributes to flushing has led to the development of specific inhibitors targeting the downstream signaling pathways, such as DP1 receptor antagonists like laropiprant, although their efficacy in completely eliminating flushing and long-term benefits are still under investigation. nih.govjci.orgnih.govmdpi.com Future studies aim to identify optimal dosing paradigms and potentially predict which patients are most susceptible to flushing to tailor mitigation strategies. nih.gov Research into the molecular mechanisms of skin toxicity associated with NA is also crucial for developing more effective mitigation strategies. jci.org
Exploration of Nicotinic Acid's Role in Emerging Disease Areas
Beyond its established uses in lipid metabolism, nicotinic acid and its derivatives are being explored for their potential therapeutic roles in a wider range of diseases. Research suggests potential benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's, possibly by supporting neuronal energy metabolism, reducing oxidative stress, and influencing NAD+ levels. nih.govamegroups.orgnih.govamerigoscientific.comresearchgate.net Nicotinic acid's anti-inflammatory and anti-oxidant properties are also being investigated for their relevance in conditions like type 2 diabetes, obesity, atherosclerosis, kidney and lung injury, and hyperalgesia. nih.gov Furthermore, the role of nicotinic acid in modulating NAD metabolism is being explored for its implications in aging and related diseases. researchgate.net Studies utilizing systems biology approaches are being employed to understand the impact of niacin in complex conditions like Alzheimer's disease. amegroups.orgnih.govamegroups.cn
Advanced Metabolomics and Systems Biology Approaches for Comprehensive Understanding
Advanced metabolomics and systems biology approaches are increasingly being applied to gain a more comprehensive understanding of nicotinic acid's effects. These approaches can help to identify and quantify the metabolic changes induced by nicotinic acid and its impact on various biological pathways. amegroups.orgnih.govamegroups.cnnih.gov By integrating data from metabolomics with other 'omics' technologies, researchers can develop a more holistic view of how nicotinic acid interacts with biological systems and contributes to health and disease. frontiersin.org This includes using techniques like Weighted Gene Co-expression Network Analysis (WGCNA) to assess the effectiveness of nutritional interventions like this compound in neurological disorders. amegroups.orgnih.govamegroups.cn Such approaches are crucial for moving beyond traditional molecular-level research to explore the broader biological meaning within large datasets. amegroups.orgnih.govamegroups.cn
Q & A
Q. What are the key biochemical pathways involving nicotinic acid in cellular metabolism, and how can researchers validate its role experimentally?
Nicotinic acid (NA) is a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions. To study its metabolic pathways:
- Methodology : Use isotopic labeling (e.g., ¹⁴C-NA) in cell cultures or animal models to track incorporation into NAD+. Quantify intermediates (e.g., nicotinic acid mononucleotide [NaMN]) via liquid chromatography-mass spectrometry (LC-MS) .
- Validation : Compare NAD+ levels in knockout models (e.g., NAD synthase-deficient cells) with wild-type controls under NA supplementation.
Q. What analytical techniques are commonly used to quantify nicotinic acid in biological samples, and what are their limitations?
- HPLC-UV/Vis : Suitable for pure solutions but lacks sensitivity in complex matrices (e.g., serum). Requires pre-column derivatization to enhance detection .
- LC-MS/MS : Offers high specificity and sensitivity for low-concentration samples. Validate using internal standards (e.g., deuterated NA) to correct for matrix effects .
- Considerations : Account for pre-analytical errors (e.g., pH instability of NA in solution) by standardizing extraction protocols .
Q. How can researchers ensure accurate measurement of nicotinic acid concentrations in complex biological matrices?
- Sample Preparation : Use solid-phase extraction (SPE) to isolate NA from lipids/proteins. Adjust pH to stabilize the carboxylate form .
- Calibration : Employ matrix-matched standards to correct for ion suppression/enhancement in LC-MS .
- Reproducibility : Follow guidelines from Analytical and Bioanalytical Chemistry for reporting uncertainties in multistep protocols (e.g., volume measurement errors) .
Advanced Research Questions
Q. What experimental design considerations are critical when investigating the kinetic mechanisms of nicotinic acid oxidation?
- Kinetic Profiling : Use stopped-flow spectrophotometry to monitor reaction rates under varying pH and oxidant concentrations (e.g., peroxomonosulfate). Derive rate laws from pseudo-first-order conditions .
- Data Analysis : Fit kinetic data to the Eyring equation to determine activation parameters (Δ‡H, Δ‡S). Validate mechanisms via isotopic labeling (e.g., ¹⁸O tracing) .
- Example : In acidic media, NA oxidation exhibits second-order kinetics (first-order in NA and peroxomonosulfate), with H+ retardation effects linked to substrate protonation .
Q. How can the PICOT framework structure clinical studies examining nicotinic acid's therapeutic effects?
- PICOT Elements :
- P (Population): Patients with dyslipidemia.
- I (Intervention): High-dose NA therapy (1–3 g/day).
- C (Comparison): Statin monotherapy.
- O (Outcome): LDL-C reduction ≥20%.
- T (Time): 12-week follow-up.
Q. What strategies address contradictory findings in studies on nicotinic acid's role in NAD+ biosynthesis?
- Data Reconciliation : Conduct meta-analyses to identify confounders (e.g., dosing regimens, species-specific enzyme expression). Use funnel plots to assess publication bias .
- Mechanistic Clarification : Compare NA metabolism in different tissues (e.g., liver vs. muscle) using transcriptomics (e.g., qPCR for NAPRT gene expression) .
- Uncertainty Quantification : Apply error-propagation models to pre-analytical variables (e.g., sample degradation during storage) .
Methodological Resources
- Experimental Reporting : Follow Beilstein Journal of Organic Chemistry guidelines for detailing synthesis protocols and compound characterization (e.g., NMR, HPLC purity) .
- Literature Synthesis : Use tools like Citation Finder (Thermo Fisher Scientific) to locate peer-reviewed studies on NA’s biochemical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
